2-(chloromethyl)-1H-imidazole Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176151. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(chloromethyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBZNZWJLAXIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375418 | |
| Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71670-77-4 | |
| Record name | 71670-77-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)-1H-imidazole Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(chloromethyl)-1H-imidazole Hydrochloride: Properties, Synthesis, and Applications in Drug Development
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-(chloromethyl)-1H-imidazole hydrochloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The document delves into the fundamental physicochemical properties, outlines a robust synthetic protocol, and explores its reactivity, particularly its utility as an electrophilic precursor for the introduction of the imidazol-2-ylmethyl moiety into a diverse range of molecular scaffolds. Emphasis is placed on the practical application of this reagent in the synthesis of biologically active molecules, supported by detailed reaction schemes and experimental procedures. Safety and handling protocols are also rigorously addressed to ensure its effective and responsible use in a laboratory setting.
Introduction: The Strategic Importance of the Imidazole Moiety
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capacity with metal ions contribute to its frequent role in molecular recognition at biological targets. Consequently, the development of versatile reagents that facilitate the incorporation of the imidazole nucleus into novel molecular architectures is of paramount importance for drug discovery programs. This compound serves as a key electrophilic building block for this purpose, enabling the facile introduction of the imidazol-2-ylmethyl group through nucleophilic substitution reactions. This guide aims to provide researchers with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The hydrochloride salt of 2-(chloromethyl)-1H-imidazole is a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base. A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₆Cl₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 153.01 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white powder or crystals | - |
| Melting Point | 154-156 °C | - |
| Solubility | Soluble in water and alcohol solvents | --INVALID-LINK--[2] |
| CAS Number | 396105-96-7 | --INVALID-LINK-- |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-1H-imidazole (also known as 2-imidazolemethanol), using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the purification of the desired product.
Reaction Principle
The hydroxyl group of 2-(hydroxymethyl)-1H-imidazole is converted into a good leaving group by reaction with thionyl chloride, forming a chlorosulfite intermediate. The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group in an Sₙ2 reaction to yield the chloromethyl derivative. The imidazole nitrogen is protonated by the generated HCl, affording the stable hydrochloride salt.
Caption: Synthesis of 2-(chloromethyl)-1H-imidazole HCl.
Experimental Protocol
This protocol is adapted from a similar, well-documented procedure for a related derivative and is provided as a general guideline. Researchers should always perform a thorough risk assessment and optimize conditions for their specific needs.
Materials:
-
2-(Hydroxymethyl)-1H-imidazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Ice bath
-
Dropping funnel
-
Schlenk line or similar apparatus for inert atmosphere operations
-
Büchner funnel and filtration apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool thionyl chloride in an ice bath with stirring.
-
Slowly add 2-(hydroxymethyl)-1H-imidazole in small portions to the cooled thionyl chloride over a period of 15-20 minutes. The reaction is exothermic and vigorous, so maintain the temperature between 10-20 °C. A precipitate will form during the addition.
-
Once the addition is complete, slowly raise the temperature of the reaction mixture to 55 ± 5 °C and maintain for approximately 30 minutes.
-
Cool the mixture to 10 °C and dilute with anhydrous diethyl ether.
-
Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield this compound.
Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the reactivity of the chloromethyl group, which is an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of the imidazol-2-ylmethyl moiety to a wide range of nucleophiles, including amines, thiols, and alcohols.
Caption: General nucleophilic substitution reaction.
Reactions with N-Nucleophiles
The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of 2-(aminomethyl)-1H-imidazole derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including ligands for metal catalysis and biologically active compounds.
Example: Synthesis of a secondary amine derivative A mixture of this compound and a primary or secondary amine in a suitable solvent such as ethanol, in the presence of a base like triethylamine (TEA) to neutralize the HCl salt, is refluxed to afford the desired product.
Reactions with S-Nucleophiles
Thiols and their corresponding thiolates are excellent nucleophiles that readily react with this compound to form thioether linkages. This reaction is particularly relevant in the synthesis of compounds with potential applications in medicinal chemistry, as the resulting thioether moiety can mimic the electronic and steric properties of other functional groups.
Example: Synthesis of a thioether derivative The reaction of this compound with a thiol in a polar aprotic solvent like DMF, in the presence of a base such as potassium carbonate, yields the corresponding 2-(thiomethyl)-1H-imidazole derivative.
Reactions with O-Nucleophiles
Alcohols and phenols can also act as nucleophiles, reacting with this compound to form ether linkages. While generally less nucleophilic than amines or thiols, these reactions can be driven to completion with the use of a strong base to deprotonate the hydroxyl group, forming the more reactive alkoxide or phenoxide.
Example: Synthesis of an ether derivative A solution of an alcohol or phenol is treated with a strong base like sodium hydride in an anhydrous solvent such as THF to generate the alkoxide/phenoxide in situ. Subsequent addition of this compound leads to the formation of the corresponding 2-(alkoxymethyl)- or 2-(phenoxymethyl)-1H-imidazole.
Safety, Handling, and Storage
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling this compound.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Irritant: May cause respiratory irritation.[1]
-
Harmful: Harmful if swallowed or in contact with skin.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles and a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator when handling the powder outside of a certified chemical fume hood.
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, vapor, mist, or gas.
-
Do not get in eyes, on skin, or on clothing.
-
Wash thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
This compound is a valuable and versatile reagent for the introduction of the imidazol-2-ylmethyl moiety in organic synthesis. Its stable, crystalline nature and predictable reactivity make it an attractive building block for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to effectively harness the synthetic potential of this important intermediate.
References
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-1H-imidazole Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-1H-imidazole hydrochloride, a crucial building block in pharmaceutical and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathway, experimental protocols, and critical process parameters. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles. All protocols are designed as self-validating systems, and the guide is grounded in authoritative scientific literature.
Introduction: Significance of this compound
2-(Chloromethyl)-1H-imidazole and its hydrochloride salt are highly versatile heterocyclic compounds. The imidazole ring is a common motif in numerous biologically active molecules, including natural products and synthetic drugs. The chloromethyl group at the 2-position serves as a reactive handle, enabling a wide array of chemical transformations. This makes this compound a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its derivatives have shown promise as antimicrobial, antifungal, and anticancer agents.[3][4][5]
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent reactions. This guide will focus on a common and reliable synthetic route, starting from the readily available 2-(hydroxymethyl)-1H-imidazole.
Synthetic Pathway Overview
The most prevalent and efficient laboratory-scale synthesis of this compound involves the chlorination of 2-(hydroxymethyl)-1H-imidazole using thionyl chloride (SOCl₂). This two-step process is outlined below:
Step 1: Synthesis of the Precursor, 2-(Hydroxymethyl)-1H-imidazole. While commercially available, understanding the synthesis of the precursor provides a more comprehensive knowledge base. Several methods exist for its preparation, often starting from imidazole itself.[6][7]
Step 2: Chlorination of 2-(Hydroxymethyl)-1H-imidazole. This key step involves the conversion of the hydroxyl group to a chloro group using thionyl chloride. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product as its hydrochloride salt.
Reaction Pathway Diagram
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocols
Synthesis of 2-(Hydroxymethyl)-1H-imidazole
While various methods for the synthesis of 2-(hydroxymethyl)-1H-imidazoles have been reported, a common approach involves the desulfurization of 1,3-dihydroimidazole-2-thiones followed by formylation and reduction.[6][7] For the purpose of this guide, we will assume the starting material, 2-(hydroxymethyl)-1H-imidazole, is commercially available or has been synthesized according to established literature procedures.
Synthesis of this compound
This protocol details the chlorination of 2-(hydroxymethyl)-1H-imidazole using thionyl chloride. This reaction is a classic example of converting an alcohol to an alkyl chloride.[8][9]
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): Thionyl chloride is an excellent chlorinating agent for alcohols because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[9] This drives the reaction to completion and simplifies purification, as the gaseous byproducts can be easily removed.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions because thionyl chloride reacts violently with water to produce SO₂ and HCl, which would quench the reagent and reduce the yield.[9]
-
Ice Bath Cooling: The initial addition of thionyl chloride is performed in an ice bath to control the exothermic reaction and prevent potential side reactions or degradation of the product.
-
Reflux: Heating the reaction mixture to reflux ensures that the reaction proceeds to completion in a reasonable timeframe.
-
Recrystallization: Recrystallization is a crucial purification step to remove any unreacted starting material and byproducts, yielding a product of high purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the chlorination reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place 2-(hydroxymethyl)-1H-imidazole.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of thionyl chloride (typically 2-3 equivalents) dropwise to the stirred starting material. Caution: This addition is exothermic and releases noxious gases. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization and Data Presentation
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum should show characteristic peaks for the imidazole ring protons and the chloromethyl protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Tabulated Data
| Property | Expected Value |
| Molecular Formula | C₄H₆Cl₂N₂ |
| Molecular Weight | 153.01 g/mol [10] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Literature values vary, typically in the range of 140-150 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~5.0 (s, 2H, -CH₂Cl), ~7.6 (s, 2H, imidazole C4-H, C5-H), ~14.0 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~35 (-CH₂Cl), ~123 (imidazole C4, C5), ~145 (imidazole C2) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Safety and Handling
This compound is a corrosive and irritating substance.[10][11][12] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.[12] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[12][13]
Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[9] It should be handled with extreme care in a fume hood, and appropriate measures should be in place to neutralize any spills.
Conclusion
The synthesis of this compound via the chlorination of 2-(hydroxymethyl)-1H-imidazole with thionyl chloride is a robust and efficient method. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | 13338-49-3 | Benchchem [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 10. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to 2-(chloromethyl)-1H-imidazole Hydrochloride
This guide provides a comprehensive technical overview of 2-(chloromethyl)-1H-imidazole Hydrochloride, a crucial reagent in synthetic chemistry and pharmaceutical development. It is designed for researchers, scientists, and professionals in the field of drug discovery and development, offering in-depth insights into its properties, synthesis, applications, and handling.
Introduction: A Versatile Building Block
This compound is a heterocyclic organic compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a reactive chloromethyl group attached to an imidazole ring, makes it a valuable precursor for creating more complex molecular architectures. The hydrochloride salt form enhances its stability and handling characteristics.
The significance of this compound lies in its ability to participate in various chemical transformations, particularly nucleophilic substitution reactions at the chloromethyl group. This reactivity allows for the introduction of the imidazole moiety into diverse molecular scaffolds, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The imidazole ring itself can coordinate with metal ions and participate in hydrogen bonding, potentially interfering with biological pathways.[1]
The Chemical Abstracts Service (CAS) number for 2-(chloromethyl)-1H-imidazole is 50342-08-0 , and for its hydrochloride salt, a commonly cited CAS number is 396105-96-7 .[2][3][4] However, it is important to note that different CAS numbers may exist for related or isomeric structures, such as the dihydro derivative (CAS: 13338-49-3) or N-alkylated versions like the 1-methyl derivative (CAS: 78667-04-6).[1][5][6][7][8] Researchers should always verify the specific CAS number corresponding to the exact molecule of interest.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its effective use in research and manufacturing. These properties dictate storage conditions, solvent selection for reactions, and purification methods.
| Property | Value | Source |
| CAS Number | 396105-96-7 (for the hydrochloride) | [2][4] |
| Molecular Formula | C4H6Cl2N2 | [9] |
| Molecular Weight | 153.01 g/mol | [9][10] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | Data not consistently available for the specific hydrochloride; related compounds show melting points in the range of 170-175°C. | [5] |
| Solubility | Soluble in water and alcohol solvents. | [5] |
| Storage Temperature | Inert atmosphere, 2-8°C or freezer conditions are recommended for long-term stability. |
Synthesis and Mechanistic Rationale
The synthesis of 2-(chloromethyl)-1H-imidazole and its subsequent conversion to the hydrochloride salt can be achieved through several routes. A common and effective method involves the chlorination of 2-(hydroxymethyl)-1H-imidazole using a chlorinating agent like thionyl chloride (SOCl2).
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a laboratory-scale synthesis of this compound from 2-(hydroxymethyl)-1H-imidazole.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(hydroxymethyl)-1H-imidazole.
-
Cool the flask in an ice bath.
Step 2: Addition of Thionyl Chloride
-
Slowly add thionyl chloride to the cooled starting material with constant stirring. This reaction is exothermic and releases HCl and SO2 gas, so it must be performed in a well-ventilated fume hood.
-
The slow addition is crucial to control the reaction temperature and prevent unwanted side reactions.
Step 3: Reflux
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Reflux for a specified period (e.g., 15 minutes to a few hours) to ensure the complete conversion of the hydroxyl group to the chloride.[11]
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess thionyl chloride under reduced pressure.
-
The resulting crude product is this compound.
Step 5: Purification
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified solid.[11]
-
Dry the crystals under a high vacuum to remove any residual solvent.
Causality and Self-Validation: The use of thionyl chloride is advantageous as its byproducts (HCl and SO2) are gaseous, which simplifies the purification process. The formation of the hydrochloride salt occurs in situ due to the generation of HCl during the reaction. The success of the synthesis can be validated by determining the melting point of the product and by spectroscopic analysis (e.g., NMR, IR) to confirm the structure.
Synthesis Workflow Diagram
References
- 1. 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | 13338-49-3 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | C4H7ClN2 | CID 426328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CasNo.396105-96-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. 78667-04-6|2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride|BLD Pharm [bldpharm.com]
- 8. 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | 13338-49-3 [chemicalbook.com]
- 9. 1H-Imidazole, 2-(chloromethyl)-, hydrochloride (1:1) [cymitquimica.com]
- 10. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Molecular Structure and Applications of 2-(Chloromethyl)-1H-imidazole Hydrochloride
This guide provides a comprehensive technical overview of 2-(chloromethyl)-1H-imidazole hydrochloride, a pivotal reagent and building block in synthetic chemistry and drug development. Designed for researchers, medicinal chemists, and professionals in pharmaceutical sciences, this document delves into the compound's molecular architecture, spectroscopic signature, synthesis, reactivity, and its role as a precursor in therapeutic agent design.
Introduction: The Imidazole Core and the Significance of a Reactive Handle
The imidazole ring is a cornerstone heterocycle in medicinal chemistry, forming the structural basis for a vast array of natural products (e.g., histidine) and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[1][2] The subject of this guide, this compound (PubChem CID: 2760929), is a derivative that combines this essential imidazole core with a highly reactive chloromethyl group.[3] This substituent acts as a potent electrophilic site, transforming the otherwise stable imidazole ring into a versatile synthetic intermediate capable of undergoing a variety of nucleophilic substitution reactions.[4] This reactivity is the key to its utility, allowing for the covalent linkage of the imidazole moiety to diverse molecular scaffolds, a critical step in the synthesis of complex pharmaceutical agents.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is captured by its chemical formula, C₄H₆Cl₂N₂, and a molecular weight of approximately 153.01 g/mol .[3] The structure consists of a five-membered imidazole ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group. The hydrochloride salt form enhances its stability and solubility in polar solvents.
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂N₂ | [3] |
| Molecular Weight | 153.01 g/mol | [3] |
| IUPAC Name | 2-(chloromethyl)-1H-imidazole;hydrochloride | [3] |
| CAS Number | 396105-96-7 | [5] |
| Physical Form | Solid | [6] |
| SMILES | C1=CN=C(N1)CCl.Cl | [3] |
| InChI Key | OYBZNZWJLAXIJL-UHFFFAOYSA-N | [3] |
Crystallographic and Computational Analysis: Insights from an Analog
While a single-crystal X-ray structure for this compound is not publicly available, extensive structural studies have been performed on the closely related analog, 2-(chloromethyl)-1H-benzimidazole hydrochloride .[7] This data provides a robust model for understanding the expected geometric parameters and intermolecular interactions of the target compound.
In the benzimidazole analog, the molecule crystallizes in a monoclinic space group, forming infinite chains through intermolecular hydrogen bonds.[7] The imidazole ring is planar, and the key C-Cl bond of the chloromethyl group is oriented to participate in these crystalline networks. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level corroborate the experimental findings and provide insight into the electronic structure.[7] It is highly probable that this compound adopts a similar planar imidazole core and engages in extensive hydrogen bonding in the solid state, involving the imidazole N-H protons, the chloride counter-ion, and the second nitrogen of the imidazole ring.
Table 2: Selected Crystallographic Data for the Analog 2-(chloromethyl)-1H-benzimidazole hydrochloride (Data serves as a predictive model for the target compound)
| Parameter | Value | Source |
| Crystal System | Monoclinic | [7] |
| Space Group | P2(1)/c | [7] |
| a (Å) | 7.1982 (3) | [7] |
| b (Å) | 9.4513 (5) | [7] |
| c (Å) | 14.0485 (7) | [7] |
| β (°) | 102.440 (3) | [7] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is logically approached via the chlorination of its corresponding alcohol precursor, 2-(hydroxymethyl)-1H-imidazole. This two-step pathway is reliable and leverages well-established chemical transformations.
Experimental Protocol: A Validated Approach
This protocol is a composite method based on established procedures for the synthesis of the precursor and the chlorination of analogous compounds.
Step 1: Synthesis of 2-(Hydroxymethyl)-1H-imidazole
The precursor can be synthesized from 1,3-dihydroimidazole-2-thiones.[8][9] A general method involves lithiation at the 2-position followed by formylation with dimethylformamide (DMF) and subsequent reduction with sodium borohydride.[9]
-
Dissolve the starting N-protected imidazole (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature. Stir for 1 hour.
-
Add anhydrous DMF (1.5 equiv) and allow the reaction to slowly warm to room temperature.
-
After stirring for 4 hours, cool the mixture to 0 °C and cautiously add sodium borohydride (2.0 equiv) in portions.
-
Stir overnight at room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield 2-(hydroxymethyl)-1H-imidazole.
Step 2: Chlorination to form this compound
This step utilizes thionyl chloride (SOCl₂), a standard reagent for converting alcohols to alkyl chlorides.[10][11] The procedure is adapted from the successful synthesis of the N-methyl analog.[12]
-
Suspend 2-(hydroxymethyl)-1H-imidazole (1.0 equiv) in an anhydrous, inert solvent such as dichloromethane (DCM).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 equiv) dropwise to the stirred suspension. Causality Note: This exothermic reaction generates HCl and SO₂ gas; slow addition and efficient cooling are critical for safety and to prevent side reactions. The in-situ generated HCl protonates the imidazole, facilitating the formation of the hydrochloride salt.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
The resulting solid residue is triturated with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.
Spectroscopic Characterization Profile (Expected)
Definitive characterization relies on a combination of NMR, IR, and mass spectrometry. The following are expected spectral features, interpreted with reference to the well-characterized benzimidazole analog.[7]
-
¹H NMR (DMSO-d₆): The spectrum is expected to show two distinct signals for the imidazole ring protons (at C4 and C5), likely appearing as singlets or narrow doublets in the aromatic region (~7.5-8.0 ppm). A prominent singlet for the chloromethyl (-CH₂Cl) protons would be expected further downfield than a typical methyl group, likely in the range of 4.8-5.2 ppm, due to the deshielding effect of the adjacent chlorine atom and the imidazolium ring. A broad signal corresponding to the N-H protons will also be present at a higher chemical shift.
-
¹³C NMR (DMSO-d₆): The spectrum should reveal three signals for the carbon atoms of the imidazole core. The C2 carbon, bonded to the chloromethyl group, would appear around 140-145 ppm. The C4 and C5 carbons would resonate in the 120-130 ppm range. The chloromethyl carbon (-CH₂Cl) is expected to appear in the aliphatic region, typically around 40-45 ppm.
-
FT-IR (KBr Pellet, cm⁻¹): Key vibrational bands would include a broad N-H stretching absorption in the 3100-2800 cm⁻¹ region, characteristic of the imidazolium salt. C-H stretching of the ring would be observed just above 3000 cm⁻¹. The C=N and C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. A characteristic C-Cl stretching vibration should be observable in the fingerprint region, typically around 800-600 cm⁻¹.
-
Mass Spectrometry (ESI+): The mass spectrum would be expected to show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₄H₅ClN₂ (approx. 117.02). The presence of chlorine would be confirmed by the characteristic M+2 isotopic peak at approximately one-third the intensity of the M peak.
Chemical Reactivity: A Versatile Electrophilic Hub
The synthetic utility of this compound stems from the electrophilic nature of the methylene carbon. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the facile introduction of various functionalities at the 2-position of the imidazole ring.
This reactivity is fundamental to its role as a building block. For example, reaction with primary or secondary amines yields 2-(aminomethyl)imidazoles, reaction with thiols provides 2-(thiomethyl)imidazoles, and reaction with phenols or alkoxides gives the corresponding ethers. These reactions are instrumental in synthesizing libraries of imidazole derivatives for screening in drug discovery programs.[4][13][14]
Applications in Drug Development & Mechanism of Action
The chloromethyl group makes this compound a potent alkylating agent . Alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by covalently attaching an alkyl group to DNA, thereby disrupting its structure and function.[15][16]
Mechanism of Action: DNA Alkylation
The primary mechanism of action for the cytotoxicity of 2-(chloromethyl)-1H-imidazole and its derivatives is through DNA alkylation. The electron-rich N7 atom of guanine bases in the DNA minor groove is a common nucleophilic target.
This covalent modification can lead to several downstream cytotoxic events:
-
DNA Damage: The bulky adduct distorts the DNA helix, interfering with the machinery of replication and transcription.
-
Cross-linking: If a molecule possesses two alkylating sites, it can form cross-links between DNA strands, preventing their separation for replication.
-
Apoptosis Induction: The cell's DNA damage response pathways recognize the adducts, which can trigger programmed cell death (apoptosis).
While 2-(chloromethyl)-1H-imidazole itself is primarily a synthetic intermediate, this alkylating principle is exploited in more complex molecules where the imidazole-containing moiety is tethered to a DNA sequence-specific binding unit, such as a pyrrole-imidazole polyamide.[15][16][17] This strategy aims to deliver the alkylating "warhead" to a specific gene sequence, enhancing target specificity and potentially reducing off-target toxicity. Other studies on imidazole derivatives have also implicated the induction of oxidative stress and impairment of mitochondrial membrane potential as contributing factors to their cellular toxicity, which may be secondary to the primary DNA damage.[18]
Conclusion
This compound is a molecule of significant strategic importance in chemical synthesis and medicinal chemistry. Its structure, characterized by a stable imidazole core and a highly reactive electrophilic chloromethyl group, makes it an invaluable precursor for building complex, biologically active molecules. Understanding its molecular properties, reactivity, and mechanism of action as a DNA alkylating agent provides a solid foundation for its rational application in the design and development of novel therapeutics. The robust synthetic pathways and predictable reactivity ensure its continued relevance for researchers and drug development professionals seeking to leverage the privileged imidazole scaffold.
References
- 1. Synthesis of a Novel Carbocyclic Analog of Bredinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. echemi.com [echemi.com]
- 6. 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | 13338-49-3 [sigmaaldrich.com]
- 7. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular design of sequence specific DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Chloromethyl)-1H-imidazole Hydrochloride: From Historical Context to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(chloromethyl)-1H-imidazole hydrochloride, a pivotal building block in medicinal chemistry. While a singular "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader history of imidazole synthesis, which dates back to the 19th century. This guide elucidates the historical context, details the primary synthetic routes from its logical precursor, 2-(hydroxymethyl)-1H-imidazole, and explores its subsequent applications in the development of therapeutic agents. Detailed, field-proven experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the necessary knowledge for its effective synthesis and utilization.
Introduction: A Historical Perspective on Imidazole Synthesis
The journey of this compound begins not with its own specific discovery, but with the broader exploration of the imidazole ring system. Imidazole itself, a five-membered aromatic heterocycle with two nitrogen atoms, was first synthesized in 1858 by Heinrich Debus from glyoxal and ammonia. This foundational work paved the way for the development of numerous synthetic methodologies for imidazole derivatives throughout the late 19th and early 20th centuries.
The significance of this compound lies in its utility as a reactive intermediate. The chloromethyl group provides a handle for nucleophilic substitution, allowing for the facile introduction of the imidazol-2-ylmethyl moiety into a wide range of molecules. This has made it an invaluable tool in the synthesis of compounds with diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.
Synthetic Pathways to this compound
The most direct and common route to this compound involves a two-step process starting from readily available precursors. This pathway is centered around the synthesis of 2-(hydroxymethyl)-1H-imidazole, which is then chlorinated.
Step 1: Synthesis of 2-(Hydroxymethyl)-1H-imidazole
The synthesis of the crucial hydroxymethyl intermediate can be achieved through various methods. One of the most established routes involves the reaction of 1,2-diaminoethane with an appropriate three-carbon aldehyde precursor, followed by oxidation. A more direct and modern approach involves the desulfurization of 1,3-dihydroimidazole-2-thiones.
Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-1H-imidazole
This protocol is adapted from established methods for the synthesis of substituted hydroxymethyl-imidazoles.
Materials:
-
1,3-Dihydroimidazole-2-thione
-
Acetic Acid
-
35% Hydrogen Peroxide
-
Sodium Bicarbonate (10% aqueous solution)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 1,3-dihydroimidazole-2-thione (5 mmol) in acetic acid (20 mL).
-
To this solution, add 35% hydrogen peroxide (1.5 mL, 15 mmol) in a single portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
If a solid precipitate forms (imidazole-2-sulfinic acid), it can be removed by filtration.
-
Evaporate the filtrate to dryness under reduced pressure.
-
To the residue, add water (20 mL) and neutralize the solution with a 10% aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-(hydroxymethyl)-1H-imidazole.
Causality of Experimental Choices:
-
Hydrogen Peroxide in Acetic Acid: This combination serves as an effective desulfurizing agent, converting the thione into a more reactive intermediate that ultimately yields the desulfurized imidazole.
-
Neutralization with Sodium Bicarbonate: This step is crucial to quench the acidic reaction conditions and allow for the extraction of the basic imidazole product into an organic solvent.
Step 2: Chlorination of 2-(Hydroxymethyl)-1H-imidazole to this compound
The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂). This reaction proceeds readily and typically results in the formation of the hydrochloride salt of the product.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Hydroxymethyl)-1H-imidazole
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Diethyl Ether
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-(hydroxymethyl)-1H-imidazole in anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 to 1.5 molar equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting solid is triturated with anhydrous diethyl ether to precipitate the product.
-
Filter the solid, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Trustworthiness of the Protocol:
This protocol is self-validating through the monitoring of the reaction by TLC, which confirms the consumption of the starting material and the formation of the product. The physical properties (melting point, spectral data) of the final product should be compared with literature values for confirmation.
Mechanistic Insights
The chlorination of 2-(hydroxymethyl)-1H-imidazole with thionyl chloride follows a well-established mechanism.
Navigating the Solubility Landscape of 2-(chloromethyl)-1H-imidazole Hydrochloride: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of 2-(chloromethyl)-1H-imidazole Hydrochloride, a crucial parameter for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, qualitative data from related compounds, and established experimental protocols to empower researchers in their formulation and development endeavors.
Physicochemical Portrait of this compound
Understanding the inherent properties of this compound is fundamental to predicting its behavior in various solvents. The molecule, with a chemical formula of C₄H₆Cl₂N₂ and a molecular weight of approximately 153.01 g/mol , is a hydrochloride salt[1][2]. The presence of the imidazole ring, the chloromethyl group, and its salt form dictates its polarity and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂N₂ | [1][2] |
| Molecular Weight | 153.01 g/mol | [1] |
| Physical Form | Solid |
The hydrochloride salt form significantly influences its solubility, particularly in aqueous and polar protic solvents, due to the potential for ionization.
Deciphering Solubility: Theoretical Underpinnings and Qualitative Insights
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is governed by a balance of its polar imidazole core, the moderately polar chloromethyl group, and its ionic hydrochloride nature.
A structurally related compound, 2-(chloromethyl)-1-methylimidazole hydrochloride, is reported to be soluble in water and alcohol solvents, while being only slightly soluble in ether[3]. This provides a valuable qualitative starting point for assessing the solubility of this compound.
Expected Solubility Profile:
-
High Solubility in Polar Protic Solvents: Due to its hydrochloride salt form and the presence of nitrogen atoms capable of hydrogen bonding, high solubility is anticipated in solvents like water, methanol, and ethanol. The solvent molecules can effectively solvate the ions, leading to dissolution.
-
Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but lack the ability to donate hydrogen bonds. While they can interact with the polar regions of the molecule, their solvating power for the hydrochloride salt may be less effective than protic solvents.
-
Low to Negligible Solubility in Nonpolar Solvents: In nonpolar solvents like hexane, toluene, and diethyl ether, the energy required to overcome the lattice energy of the ionic solid and the lack of favorable solute-solvent interactions will likely result in very low solubility. Studies on other imidazole derivatives have shown very low solubility in chloroalkanes and other nonpolar organic solvents[4][5].
The following diagram illustrates the key molecular interactions influencing the solubility of this compound in a polar protic solvent like water.
Caption: Solute-Solvent Interactions
Experimental Determination of Solubility: A Practical Workflow
Given the absence of extensive public data, empirical determination of solubility is paramount. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility[6].
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the standard procedure for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the optimal time should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
For finer suspensions, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram provides a visual representation of the experimental workflow for solubility determination.
Caption: Experimental Workflow for Solubility Determination
Summary and Recommendations
While quantitative solubility data for this compound remains elusive in public databases, a systematic approach based on its chemical structure and the properties of related compounds can guide solvent selection. It is anticipated to be highly soluble in polar protic solvents, with decreasing solubility in polar aprotic and nonpolar solvents.
For definitive quantitative data, experimental determination is essential. The shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust framework for accurately measuring the solubility of this compound in various solvents. The protocols and principles outlined in this guide are intended to equip researchers with the necessary tools and understanding to confidently navigate their formulation and development challenges.
References
- 1. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(chloromethyl)-1H-imidazole Hydrochloride
Abstract
2-(Chloromethyl)-1H-imidazole hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its utility as a precursor for a wide array of functionalized imidazole derivatives necessitates unambiguous structural verification. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—required for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and synthesize the data from each technique to build a cohesive, validated structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the analytical validation of key synthetic intermediates.
Introduction: The "Why" of Spectroscopic Analysis
In any synthetic workflow, particularly those governed by regulatory oversight in the pharmaceutical industry, the absolute confirmation of a molecule's structure is non-negotiable. For a reactive intermediate like this compound, spectroscopic analysis serves three primary functions:
-
Identity Confirmation: Does the material produced match the expected molecular formula and connectivity?
-
Purity Assessment: Are there residual solvents, starting materials, or side-products present?
-
Stability Indication: Can the molecule be handled and stored under the proposed conditions without degradation?
Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. Mass spectrometry provides the molecular weight, IR spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. Together, they form a self-validating system for structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can directly verify its elemental composition.
Expertise & Causality: Experimental Design
For a polar, pre-salted compound like this compound, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a soft ionization technique that is ideal for polar molecules, minimizing fragmentation and typically showing a strong signal for the molecular ion of the free base.
The compound has a molecular formula of C₄H₆Cl₂N₂ and a molecular weight of approximately 153.01 g/mol .[1] The free base, 2-(chloromethyl)-1H-imidazole, has a molecular formula of C₄H₅ClN₂ and a monoisotopic mass of about 116.01 Da.[2] In positive-ion ESI-MS, we would expect to observe the protonated molecule of the free base, [M+H]⁺.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The hydrochloride salt form ensures good solubility.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium iodide or a commercially available tuning mix) to ensure mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da). Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.
Data Interpretation & Visualization
The primary ion expected is the protonated free base at m/z ~117. A key feature to look for is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the [M+H]⁺ peak will be accompanied by an [M+2+H]⁺ peak at approximately one-third the intensity, which is a definitive signature for a monochlorinated compound.
| Ion Species | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Observation |
| [C₄H₅³⁵ClN₂+H]⁺ | 117.02 | - | Primary peak for the molecular ion of the free base. |
| [C₄H₅³⁷ClN₂+H]⁺ | - | 119.02 | Isotope peak, ~32% the intensity of the m/z 117 peak. |
Below is a diagram illustrating the expected fragmentation logic for 2-(chloromethyl)-1H-imidazole.
Caption: Predicted ESI-MS fragmentation pathway for 2-(chloromethyl)-1H-imidazole.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.
Expertise & Causality: What to Look For
For this compound, the key expected vibrations are:
-
N-H stretches: Broad absorptions in the high-frequency region (3200-2500 cm⁻¹) are characteristic of the amine hydrochloride salt and the N-H bonds of the imidazole ring.
-
C-H stretches: Aromatic C-H stretches from the imidazole ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the chloromethyl group will be just below 3000 cm⁻¹.
-
C=N and C=C stretches: These appear in the 1650-1450 cm⁻¹ region and are characteristic of the imidazole ring.
-
C-Cl stretch: This bond vibration typically appears in the fingerprint region, around 800-600 cm⁻¹.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if the software allows.
Data Interpretation
The resulting spectrum should be compared against reference spectra or predicted frequencies. The presence of the broad N-H salt peak and the characteristic ring vibrations provides strong evidence for the compound's structure.
| Wavenumber Range (cm⁻¹) | Assignment | Significance |
| 3200 - 2500 (broad) | N-H and N⁺-H stretch | Confirms the presence of the imidazole N-H and the hydrochloride salt. |
| 3150 - 3050 | Aromatic C-H stretch | Indicates the C-H bonds on the imidazole ring. |
| 2980 - 2850 | Aliphatic C-H stretch | Corresponds to the CH₂ group. |
| 1620 - 1550 | C=N stretch | Characteristic of the imidazole ring structure. |
| 1500 - 1400 | C=C stretch | Characteristic of the imidazole ring structure. |
| 800 - 600 | C-Cl stretch | Confirms the presence of the chloromethyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, we can piece together the exact connectivity of the molecule.
Expertise & Causality: Solvent Choice and Expected Signals
The choice of solvent is critical. Because the compound is a hydrochloride salt and contains exchangeable N-H protons, a polar aprotic solvent like DMSO-d₆ is the ideal choice. It readily dissolves the salt and allows for the observation of the N-H protons.
-
¹H NMR: We expect three distinct signals:
-
A singlet for the two protons of the chloromethyl group (-CH₂Cl).
-
A singlet for the two equivalent protons on the imidazole ring (H4 and H5).
-
A very broad signal for the exchangeable N-H protons of the protonated imidazole ring.
-
-
¹³C NMR: We expect three signals corresponding to the three unique carbon atoms:
-
One for the chloromethyl carbon (-CH₂Cl).
-
One for the two equivalent imidazole ring carbons (C4 and C5).
-
One for the imidazole ring carbon situated between the two nitrogen atoms (C2).
-
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the sample should be properly shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (more scans) will be necessary compared to the ¹H spectrum.
Data Interpretation
The acquired spectra provide a detailed fingerprint of the molecule.
Table: ¹H NMR Data (Predicted, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 (very broad) | s | 2H | N-H protons |
| ~7.6 | s | 2H | H4, H5 |
| ~4.9 | s | 2H | -CH₂Cl |
Table: ¹³C NMR Data (Predicted, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C2 |
| ~122 | C4, C5 |
| ~41 | -CH₂Cl |
The workflow for confirming the structure via NMR is a logical, step-wise process.
References
Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-(Chloromethyl)-1H-imidazole Hydrochloride
For Immediate Release
A comprehensive technical guide released today highlights the significant, yet largely untapped, research potential of 2-(chloromethyl)-1H-imidazole hydrochloride. This versatile chemical building block stands poised to drive innovation across medicinal chemistry, advanced organic synthesis, and materials science. The guide, authored for researchers, scientists, and drug development professionals, provides a strategic roadmap for exploring novel applications and unlocking the full potential of this reactive imidazole derivative.
Introduction: The Strategic Importance of a Reactive Scaffold
This compound is a heterocyclic compound characterized by a highly reactive chloromethyl group attached to an imidazole ring.[1] The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a wide range of reaction conditions.[2] Its primary significance lies in its bifunctional nature: the reactive chloromethyl group serves as an electrophilic site for nucleophilic substitution, while the imidazole ring offers opportunities for N-alkylation, coordination chemistry, and hydrogen bonding interactions. This duality makes it an exceptionally valuable starting material for the synthesis of diverse molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H6Cl2N2 | [1] |
| Molecular Weight | 153.01 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Soluble in water and alcohol | [2] |
| IUPAC Name | 2-(chloromethyl)-1H-imidazole;hydrochloride | [1] |
Pioneering New Therapeutic Avenues in Medicinal Chemistry
The imidazole moiety is a cornerstone of many pharmaceuticals, prized for its ability to mimic histidine residues in protein interactions and its favorable pharmacokinetic properties. While the broader class of benzimidazole derivatives has seen extensive investigation as antimicrobial and anticancer agents, the specific potential of this compound as a precursor to novel therapeutics remains significantly underexplored.[3]
Development of Novel Kinase Inhibitors
Core Concept: Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The 2-(chloromethyl)-1H-imidazole scaffold can be elaborated through substitution at the chloromethyl position to introduce functionalities that target specific amino acid residues, thereby creating highly selective and potent inhibitors.
Proposed Research Workflow:
Caption: Workflow for developing kinase inhibitors.
Experimental Protocol: Synthesis of an Amine-Substituted Imidazole Library
-
Reaction Setup: In a series of parallel reaction vials, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to each vial to neutralize the hydrochloride and facilitate the subsequent reaction.
-
Nucleophile Addition: To each vial, add a unique primary or secondary amine (1.2 eq.).
-
Reaction Conditions: Stir the reactions at 60°C for 12-18 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixtures with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the resulting products via column chromatography on silica gel.
Antifungal and Antibacterial Agents
The benzimidazole scaffold is a known pharmacophore in antifungal agents.[3][4] By analogy, novel imidazole-based compounds derived from this compound could exhibit potent antimicrobial activity. The chloromethyl group allows for the introduction of lipophilic side chains that can enhance membrane permeability and target microbial-specific enzymes.
Expanding the Horizons of Organic Synthesis
As a versatile building block, this compound can be employed in a multitude of organic transformations to construct complex molecular frameworks. Its reactivity profile opens doors to novel synthetic methodologies and the creation of unique chemical libraries.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this molecule allows for tandem reactions where initial substitution at the chloromethyl group is followed by a cyclization event involving the imidazole ring. This approach can lead to the efficient construction of novel fused bicyclic and tricyclic heterocyclic systems, which are of significant interest in medicinal and materials chemistry.
Proposed Reaction Pathway:
Caption: Synthesis of fused heterocyclic systems.
Innovations in Materials Science
The imidazole ring is an excellent ligand for metal coordination and can participate in the formation of supramolecular assemblies. These properties can be harnessed to create novel functional materials with applications in catalysis, sensing, and electronics.
Development of Metal-Organic Frameworks (MOFs)
By modifying this compound with a carboxylic acid or other coordinating group, it can be used as a linker in the synthesis of novel MOFs. The resulting materials could exhibit unique porous structures and catalytic properties, driven by the presence of the imidazole moiety within the framework.
Synthesis of Functionalized Polymers
The chloromethyl group can act as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). This would allow for the synthesis of well-defined polymers with pendant imidazole groups, which could be used as proton exchange membranes in fuel cells or as platforms for drug delivery.
Safety and Handling
This compound is classified as a corrosive and irritant substance. It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2][5] All manipulations should be performed in a well-ventilated fume hood.[6][7] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[2]
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [1] |
| H318/H319 | Causes serious eye damage/irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Conclusion and Future Outlook
This compound represents a chemical entity of significant strategic importance with vast, underexplored potential. Its inherent reactivity and the privileged nature of the imidazole scaffold make it a prime candidate for pioneering research in medicinal chemistry, organic synthesis, and materials science. This guide serves as a call to action for the scientific community to harness the capabilities of this versatile building block and drive the next wave of innovation. The proposed research avenues provide a foundational framework for initiating new projects that could lead to the development of novel therapeutics, advanced materials, and transformative synthetic methodologies.
References
An In-Depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-1H-imidazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: 2-(Chloromethyl)-1H-imidazole hydrochloride is a pivotal reagent and building block in pharmaceutical synthesis, valued for its reactive chloromethyl group attached to a stable imidazole core. However, this inherent reactivity also presents significant challenges regarding its stability and storage. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, outlines scientifically grounded storage and handling protocols, and details experimental methodologies for its stability assessment. By understanding the chemical causality behind its degradation, researchers can ensure the integrity of this compound, leading to more reliable and reproducible outcomes in drug discovery and development.
Introduction: The Dual Nature of a Reactive Intermediate
This compound is a heterocyclic compound featuring an imidazole ring, a common motif in many pharmaceutical agents, and a highly reactive chloromethyl substituent. This bifunctionality makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The imidazole portion offers opportunities for coordination chemistry and hydrogen bonding interactions, while the chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability.
The hydrochloride salt form enhances the compound's solubility in polar solvents and improves its handling characteristics as a crystalline solid. However, as with many reactive intermediates, its chemical integrity can be compromised by environmental factors such as temperature, humidity, and light. This guide will dissect the chemical principles governing its stability and provide actionable protocols to mitigate degradation.
Chemical Stability and Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of the C-Cl bond in the chloromethyl group. This bond is susceptible to cleavage through nucleophilic attack, with the imidazole ring influencing the reactivity of the side chain.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant degradation pathway for this compound is hydrolysis. The chloromethyl group is analogous to a benzyl chloride, which is known to undergo hydrolysis.[1][2] The presence of water, especially under neutral to basic conditions, can lead to the displacement of the chloride ion by a hydroxide ion, forming 2-(hydroxymethyl)-1H-imidazole.
Mechanism of Hydrolysis:
The hydrolysis can proceed through an SN1 or SN2 mechanism. Given the potential for the imidazole ring to stabilize a carbocation intermediate, an SN1-like pathway is plausible. The reaction rate is expected to be pH-dependent, with increased rates at higher pH due to the higher concentration of the hydroxide nucleophile.[2]
Thermal and Photolytic Degradation
Photodegradation is a known degradation pathway for many imidazole-containing compounds, particularly nitroimidazoles.[3] While this compound does not contain a chromophore as strong as a nitro group, the imidazole ring does absorb UV radiation and prolonged exposure to light, especially UV light, should be avoided to prevent potential photolytic cleavage of the C-Cl bond or other photochemical reactions.
Incompatibilities
Due to its reactive nature, this compound is incompatible with a range of substances:
-
Strong Bases: Will accelerate hydrolysis and can deprotonate the imidazole ring, potentially leading to other reactions.
-
Strong Oxidizing Agents: The imidazole ring can be susceptible to oxidation.
-
Nucleophiles: Amines, thiols, and other nucleophiles will readily displace the chloride, which is often the intended synthetic reaction but represents instability if unintended.[4][5]
Recommended Storage and Handling Conditions
Based on the chemical stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen. | Reduces the rate of potential degradation reactions, particularly hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen. |
| Light | Store in a light-resistant container. | Protects against potential photodegradation. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass bottle with a secure cap). | Prevents exposure to moisture and light. |
Handling Procedures
-
Handling Environment: Handle the compound in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air stream.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Dispensing: Use clean, dry spatulas and weighing vessels. Minimize the time the container is open to the atmosphere.
-
Solution Preparation: Prepare solutions fresh for each use. If a stock solution must be stored, it should be kept at low temperature in a tightly sealed container, and its stability should be verified over time.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound, a comprehensive stability assessment should be performed. This involves conducting forced degradation studies and developing a stability-indicating analytical method, in line with the International Council for Harmonisation (ICH) guidelines.[6][7]
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]
Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL) to a light source according to ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[10][11]
Proposed HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation:
The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.
Conclusion
The utility of this compound as a reactive intermediate is undeniable, but its inherent reactivity necessitates a thorough understanding of its stability. The primary degradation pathway is hydrolysis, which can be mitigated by stringent control of moisture and temperature. Proper storage in a cool, dry, and inert environment, along with careful handling practices, are paramount to preserving its chemical integrity.
For researchers and drug development professionals, implementing a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating HPLC method, is not merely a recommendation but a necessity. This ensures the quality of the starting material, leading to more reliable synthetic outcomes and ultimately, the successful development of new pharmaceutical agents.
References
- 1. Out of chlorobenzene and benzyl chloride, which one gets easily hydro - askIITians [askiitians.com]
- 2. scispace.com [scispace.com]
- 3. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | 50342-08-0 | Benchchem [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. snscourseware.org [snscourseware.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Methodological & Application
The Versatile Synthon: Application Notes and Protocols for 2-(Chloromethyl)-1H-imidazole Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Imidazole-Containing Scaffolds
2-(Chloromethyl)-1H-imidazole hydrochloride is a highly reactive and versatile building block in organic synthesis. Its utility lies in the presence of a reactive chloromethyl group attached to the imidazole ring, a privileged scaffold in medicinal chemistry. The imidazole moiety is a key component in numerous pharmaceuticals and biologically active compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. This document provides an in-depth guide to the practical applications and experimental protocols for the use of this compound in the synthesis of diverse molecular architectures.
The hydrochloride salt form enhances the stability and handling of the otherwise reactive free base. The primary reactivity of this synthon is centered around the electrophilic chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of the imidazol-2-ylmethyl moiety onto a wide range of molecules, including amines, thiols, phenols, and other nucleophiles.
Core Applications in Synthetic Chemistry
The principal application of this compound is as an alkylating agent. The electron-withdrawing nature of the imidazole ring activates the chloromethyl group towards nucleophilic attack. This reactivity is harnessed in the synthesis of a variety of important compound classes.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The imidazole scaffold is a cornerstone in drug discovery. This compound serves as a key intermediate in the synthesis of compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties.
Elaboration of Heterocyclic Systems
This reagent is instrumental in the construction of more complex heterocyclic systems. The imidazole ring can be further functionalized, or the newly introduced side chain can participate in subsequent cyclization reactions, leading to novel molecular frameworks.
Preparation of Functionalized Ligands for Coordination Chemistry
The nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions. By functionalizing the C2 position using this compound, a diverse library of ligands can be synthesized for applications in catalysis and materials science.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating and provide a clear rationale for the experimental choices. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding N-((1H-imidazol-2-yl)methyl)amine derivative. The reaction proceeds via a nucleophilic substitution mechanism. A base is required to neutralize the hydrochloride salt and deprotonate the amine nucleophile.
Reaction Scheme:
Caption: General workflow for N-alkylation of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 eq) in DMF or acetonitrile (0.2-0.5 M), add potassium carbonate (2.5 eq) or triethylamine (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq) portion-wise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: The use of a base is crucial to neutralize the HCl salt and to deprotonate the amine, thereby increasing its nucleophilicity. Potassium carbonate is a mild and inexpensive base suitable for many reactions, while triethylamine is a stronger, organic-soluble base that can be used for less reactive amines.
-
Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (the active base) more reactive.
-
Temperature: Heating the reaction mixture increases the reaction rate, which can be beneficial for less nucleophilic amines.
Protocol 2: Synthesis of Thioether Derivatives
This protocol describes the reaction of this compound with a thiol to form a thioether. This reaction is particularly useful for introducing a flexible linker with a sulfur atom, which can be a key feature in certain biologically active molecules.
Reaction Scheme:
Caption: General workflow for thioether synthesis.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Using NaH (for less acidic thiols):
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the thiol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
-
Using K₂CO₃ (for more acidic thiols like thiophenol):
-
To a solution of the thiol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 eq) and heat the mixture to 50-60 °C.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution (if using NaH) or water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Trustworthiness of the Protocol:
The use of a strong base like NaH ensures complete deprotonation of less acidic thiols, driving the reaction to completion. For more acidic thiols, a milder base like K₂CO₃ is sufficient and safer to handle. The work-up procedure is designed to effectively remove the inorganic salts and the solvent, leading to a clean crude product for purification.
Protocol 3: O-Alkylation of Phenols
This protocol outlines the synthesis of aryl ethers by reacting this compound with a phenol. This Williamson ether synthesis variant is a reliable method for forming the C-O bond.
Reaction Scheme:
Caption: General workflow for O-alkylation of phenols.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Potassium iodide (KI) (catalytic amount)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of the phenol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in acetone or DMF, add this compound (1.2 eq).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
Expertise & Experience Insights:
-
Cesium Carbonate: For sterically hindered or less reactive phenols, cesium carbonate can be a more effective base than potassium carbonate due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Potassium Iodide: The addition of a catalytic amount of KI can accelerate the reaction through the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂N₂ | PubChem[1] |
| Molecular Weight | 153.01 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | ChemBK[2] |
| Melting Point | 170-175 °C | ChemBK[2] |
| Solubility | Soluble in water and alcohol | ChemBK[2] |
Safety and Handling
This compound is a corrosive and irritating compound.[2] It is essential to handle it with care in a well-ventilated area.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][4]
-
Handling: Avoid contact with skin and eyes.[2] Do not breathe dust, vapor, mist, or gas.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][4]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Do not induce vomiting. Get medical aid immediately.[4]
-
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, providing a straightforward entry into a wide array of imidazole-containing molecules. The protocols detailed in this guide, grounded in established chemical principles and safety practices, offer researchers a solid foundation for utilizing this synthon in their synthetic endeavors. By understanding the reactivity and handling requirements of this compound, scientists can effectively leverage its potential in the development of novel pharmaceuticals and functional materials.
References
Protocol for N-Alkylation using 2-(Chloromethyl)-1H-imidazole Hydrochloride: A Detailed Guide to Synthesis and Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] The functionalization of molecules with an imidazole moiety, specifically via N-alkylation, is a critical strategy for modulating physicochemical properties like solubility and lipophilicity, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5]
This application note provides a detailed protocol and expert insights for utilizing 2-(chloromethyl)-1H-imidazole hydrochloride as a key alkylating agent. This reagent is particularly valuable for introducing the (1H-imidazol-2-yl)methyl group onto various nucleophiles. We will delve into the reaction mechanism, provide a robust step-by-step protocol, offer guidance on optimization, and present a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.
Reaction Mechanism: The Chemistry of N-Alkylation
The N-alkylation of a nucleophile (such as an amine, R-NH₂) with this compound is a classic bimolecular nucleophilic substitution (SN2) reaction. The process involves several key steps that are critical to understand for successful execution and optimization.
-
Neutralization of the Alkylating Agent: The starting material is a hydrochloride salt. Therefore, at least one molar equivalent of a base is required to neutralize the HCl and generate the free, reactive 2-(chloromethyl)-1H-imidazole.
-
Activation of the Nucleophile: The chosen base then deprotonates the nucleophile (e.g., an amine or phenol), significantly increasing its nucleophilicity. For less reactive nucleophiles, a strong base like sodium hydride (NaH) is used to ensure complete deprotonation.[6] For more reactive nucleophiles, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer simpler handling.[6]
-
Nucleophilic Attack: The activated, anionic nucleophile attacks the electrophilic methylene carbon (the carbon adjacent to the chlorine atom) of the 2-(chloromethyl)-1H-imidazole. This concerted step displaces the chloride leaving group, forming the new nitrogen-carbon bond and yielding the desired N-alkylated product.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the N-alkylation of a primary amine. It should be adapted based on the specific reactivity and properties of the substrate.
Materials and Reagents
-
Nucleophile (e.g., primary or secondary amine)
-
This compound
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in oil))
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (1.0 equivalent).
-
Solvent Addition: Add a sufficient amount of anhydrous solvent (e.g., DMF or Acetonitrile) to dissolve the nucleophile.
-
Base Addition:
-
For K₂CO₃ (milder conditions): Add anhydrous potassium carbonate (2.2 equivalents) to the stirred solution.
-
For NaH (stronger conditions): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents for the nucleophile, plus 1.1 equivalents for the alkylating agent's HCl salt, totaling 2.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.[5][6]
-
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the reaction mixture in one portion.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated (e.g., to 50-80 °C). The optimal temperature and time depend heavily on the substrate's reactivity.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
If NaH was used, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 times).
-
-
Isolation and Purification:
-
Combine the organic extracts.
-
Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure N-alkylated product.[7] An acid-base extraction can also be an effective purification technique for basic imidazole products.[7]
-
Optimization and Data Guide
The success of the N-alkylation reaction is highly dependent on the choice of reagents and conditions. The following table provides a starting point for optimizing the reaction for different classes of nucleophiles.
| Nucleophile Class | Recommended Base | Recommended Solvent | Typical Temp. (°C) | Key Considerations |
| Primary Amines | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 60 | Generally reactive. Risk of dialkylation if excess alkylating agent is used.[6] |
| Secondary Amines | K₂CO₃, NaH | DMF, THF | 25 - 80 | Steric hindrance can slow the reaction; may require stronger base (NaH) and heating.[8][9] |
| Anilines | NaH, K₂CO₃ | DMF, DMSO | 50 - 100 | Less nucleophilic than aliphatic amines; often require more forcing conditions. |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60 - 100 | O-alkylation is feasible. Cs₂CO₃ is often highly effective for this transformation.[6] |
| Thiols | K₂CO₃, Et₃N | Acetonitrile, THF | 25 - 50 | Highly nucleophilic. S-alkylation proceeds readily under mild conditions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation of the nucleophile.[6]2. Insufficient reactivity of the alkylating agent.3. Steric hindrance.[8][10] | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).2. Increase the reaction temperature and/or time.3. Consider converting the chloride to the more reactive iodide in situ with a catalytic amount of NaI or KI. |
| Side Product Formation | 1. Dialkylation: The N-alkylated product reacts again.[6]2. C-alkylation: Alkylation occurs at a carbon atom.[6] | 1. Carefully control stoichiometry; use a slight excess of the nucleophile rather than the alkylating agent.2. Lower the reaction temperature. |
| Difficult Purification | 1. Product is highly polar and water-soluble.2. Unreacted starting material is difficult to separate. | 1. Use a continuous liquid-liquid extractor or saturate the aqueous phase with NaCl before extraction.2. Employ acid-base extraction: dissolve the crude mixture in an organic solvent, wash with dilute acid to protonate and extract the basic imidazole products into the aqueous layer, then neutralize the aqueous layer and back-extract the pure product.[7] |
Applications in Drug Discovery
The introduction of the (1H-imidazol-2-yl)methyl group is a validated strategy in medicinal chemistry. Imidazole-containing compounds exhibit a vast range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[11][12][13] This protocol provides a reliable and adaptable method for synthesizing novel derivatives, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: A Step-by-Step Guide to Utilizing 2-(Chloromethyl)-1H-imidazole Hydrochloride in Synthesis
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of medicinal chemistry and drug development, the imidazole scaffold stands as a cornerstone of countless therapeutic agents. Its presence in biologically active molecules underscores the importance of versatile building blocks that allow for its facile incorporation and derivatization. Among these, 2-(chloromethyl)-1H-imidazole hydrochloride emerges as a highly valuable and reactive synthon. The chloromethyl group at the 2-position provides a reactive handle for nucleophilic substitution, enabling the straightforward introduction of the imidazolylmethyl moiety onto a wide range of substrates. This guide offers a comprehensive overview, detailed protocols, and expert insights into the practical application of this compound for researchers, scientists, and professionals in drug development.
Chemical Profile and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 153.01 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |
| Solubility | Soluble in water and alcohols | --INVALID-LINK--[2] |
Safety and Handling:
This compound is a corrosive substance and requires careful handling in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[4] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3]
Storage:
The compound should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]
The Chemistry of this compound: An SN2-Driven Reactivity
The synthetic utility of this compound is primarily centered around the reactivity of the chloromethyl group, which serves as an excellent electrophile in nucleophilic substitution reactions. The mechanism is a classic bimolecular nucleophilic substitution (SN2) pathway.
Caption: General workflow for an SN2 reaction.
In this concerted, one-step mechanism, the nucleophile attacks the carbon atom of the chloromethyl group from the side opposite to the chlorine atom (the leaving group). As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the chlorine atom simultaneously breaks. This backside attack results in an inversion of stereochemistry at the carbon center, although in this specific case, the carbon is not a stereocenter.
The hydrochloride form of the starting material means that the imidazole ring is protonated. For the SN2 reaction to proceed efficiently, a base is typically required to neutralize the hydrochloride and deprotonate the nucleophile, thereby increasing its nucleophilicity.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles.
Protocol 1: Alkylation of Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 2-(aminomethyl)-1H-imidazole derivatives, which are common structural motifs in various biologically active compounds.
Rationale for Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to neutralize the hydrochloride salt and deprotonate the amine nucleophile without competing in the alkylation reaction. An excess of the amine substrate can also serve as the base.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal for SN2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity.
-
Temperature: The reaction is typically conducted at room temperature to gently reflux, depending on the reactivity of the amine. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent side product formation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq) and a suitable solvent (e.g., acetonitrile, 10 mL per mmol of amine).
-
Addition of Base: Add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.
-
Addition of Electrophile: While stirring, add this compound (1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane/methanol, 9:1). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Once the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure 2-(aminomethyl)-1H-imidazole derivative.
Caption: Experimental workflow for amine alkylation.
Protocol 2: Alkylation of Thiols
This protocol outlines the synthesis of 2-(thiomethyl)-1H-imidazole derivatives. These compounds are of significant interest, for example, as precursors to H₂-receptor antagonists like cimetidine.
Rationale for Experimental Choices:
-
Base: A stronger base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is often used to deprotonate the thiol to the more nucleophilic thiolate anion. The reaction should be carried out under an inert atmosphere to prevent oxidation of the thiolate.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or DMF are essential to prevent quenching of the strong base.
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the alkylation to completion.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the thiol (1.0 eq) and anhydrous THF (10 mL per mmol of thiol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the thiolate.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous THF dropwise to the thiolate solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(thiomethyl)-1H-imidazole derivative.
Conclusion: A Gateway to Molecular Diversity
This compound is a powerful and versatile reagent that provides a direct and efficient route to a wide array of 2-substituted imidazole derivatives. By understanding the underlying SN2 reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this building block to synthesize novel compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important synthetic tool.
References
analytical methods for monitoring reactions with 2-(chloromethyl)-1H-imidazole Hydrochloride
An Application Guide to Analytical Methods for Monitoring Reactions with 2-(chloromethyl)-1H-imidazole Hydrochloride
Introduction: The Critical Role of a Versatile Building Block
This compound is a pivotal starting material and intermediate in the synthesis of a wide array of pharmacologically active molecules. Its bifunctional nature, featuring a reactive chloromethyl group and a nucleophilic imidazole ring, makes it an essential building block for constructing complex molecular architectures. However, this very reactivity presents significant challenges in process development. The potential for N-alkylation versus C-alkylation, di-substitution, and other side reactions necessitates precise control and monitoring to ensure reaction specificity, maximize yield, and guarantee the purity of the final active pharmaceutical ingredient (API).
This guide serves as a comprehensive resource for researchers, process chemists, and quality control analysts, providing detailed application notes and protocols for the effective analytical monitoring of reactions involving this compound. We will delve into the causality behind experimental choices, offering not just methodologies but a framework for developing robust, self-validating analytical systems.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for monitoring the progress of most reactions involving this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the starting material from products, by-products, and intermediates.
Expertise & Causality: Why HPLC is Effective
The power of HPLC lies in its ability to separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For imidazole derivatives, which are often polar and possess ionizable nitrogen atoms, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.
-
Stationary Phase Selection: A C18 (octadecylsilyl) or C8 (octylsilyl) column is typically chosen. The C18 phase provides greater hydrophobicity and retention for a wide range of organic molecules. The choice is driven by the need to retain the relatively polar imidazole starting material while also effectively separating it from potentially less polar products.
-
Mobile Phase pH Control: The imidazole ring has a pKa of approximately 7. Therefore, the pH of the mobile phase is a critical parameter. Operating at a low pH (e.g., pH 3) using a buffer like potassium phosphate ensures that the imidazole nitrogen is protonated.[1] This leads to consistent retention times and sharp, symmetrical peak shapes by suppressing silanol interactions on the column surface.
-
Detector Wavelength Selection: Imidazole itself has a weak UV chromophore. However, many derivatives, especially those incorporating other aromatic or conjugated systems (like nitroimidazoles), absorb strongly in the UV range.[2] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable during method development to scan across a range of wavelengths and select an optimal wavelength (e.g., 210 nm for general purpose or a higher wavelength if a suitable chromophore is present) that maximizes sensitivity for all components of interest.[3]
Workflow for HPLC Method Development
Caption: HPLC workflow from sample preparation to final report generation.
Protocol: Monitoring N-Alkylation with 2-(chloromethyl)-1H-imidazole HCl
This protocol outlines a stability-indicating method suitable for monitoring the conversion of the starting material and the formation of the N-alkylated product.
1. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Phosphoric Acid, Water (HPLC grade).
2. Preparation of Mobile Phase:
-
Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for polar and non-polar analytes. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | DAD at 210 nm | General wavelength for imidazole compounds. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Gradient | 0-2 min: 5% B | Holds at low organic to retain polar starting material. |
| 2-15 min: 5% to 70% B | Elutes product and less polar impurities. | |
| 15-17 min: 70% to 95% B | Column wash to remove highly retained species. | |
| 17-20 min: Re-equilibrate at 5% B | Prepares column for the next injection. |
4. Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the quenched aliquot in a known volume of a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify peaks based on the retention times of pre-injected standards of the starting material and, if available, the product.
-
Calculate the percentage conversion by monitoring the decrease in the peak area of this compound relative to the total peak area of all components (Area %).
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
For more volatile or thermally stable imidazole derivatives, or when unparalleled sensitivity and specificity are required, GC and GC-MS are powerful alternatives. GC-MS is particularly useful for identifying unknown impurities by providing mass-to-charge ratio information.[4][5]
Expertise & Causality: Derivatization is Key
The primary challenge with analyzing this compound and its polar derivatives by GC is their low volatility and high polarity. These properties lead to poor peak shape and thermal degradation in the hot GC inlet. The solution is derivatization , a chemical reaction that converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group.[6]
-
Choice of Derivatizing Agent: Silylation reagents are highly effective. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(Trimethylsilyl)imidazole are excellent choices. They react readily with the acidic proton on the imidazole ring to form a trimethylsilyl (TMS) ether, which is significantly more volatile and stable for GC analysis.[6]
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides a good balance for separating a range of derivatized analytes.
Protocol: GC-MS Analysis with Silylation
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine (anhydrous), Ethyl Acetate (anhydrous).
2. Derivatization Procedure:
-
Evaporate a known amount of the reaction sample to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to re-dissolve the residue.
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of derivatized analytes. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium at 1.2 mL/min | Standard carrier gas for GC-MS. |
| Oven Program | 80 °C (hold 2 min) | Initial temperature to focus analytes on the column. |
| Ramp to 280 °C at 15 °C/min | Separates components based on boiling point. | |
| Hold at 280 °C for 5 min | Elutes any high-boiling point compounds. | |
| MS Source Temp. | 230 °C | Standard ion source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 500 m/z | Covers the expected mass range of fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural information and is inherently quantitative without the need for response factor calibration, making it a powerful tool for reaction monitoring.[7] It allows for the direct observation of both reactant consumption and product formation by tracking specific proton (¹H) or carbon (¹³C) signals.
Expertise & Causality: The Power of Structural Insight
By monitoring the ¹H NMR spectrum over time, one can observe the disappearance of the characteristic signals for 2-(chloromethyl)-1H-imidazole (e.g., the singlet for the -CH₂Cl protons) and the simultaneous appearance of new signals corresponding to the product.
-
Quantitative Analysis (qNMR): By adding a known amount of an internal standard (a compound that does not react and has a signal in a clear region of the spectrum), the exact concentration of reactants and products can be determined at any point in the reaction.[8] This provides highly accurate kinetic data.
-
Solvent Choice: The reaction is typically sampled and diluted into a deuterated solvent (e.g., DMSO-d₆, D₂O) that will not interfere with the ¹H NMR signals of the analytes.
Protocol: ¹H NMR Reaction Monitoring
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene).
2. Sample Preparation:
-
At t=0, prepare an NMR tube containing the starting material and the internal standard in the deuterated reaction solvent to get a baseline spectrum.
-
At subsequent time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary and dilute with the deuterated solvent containing the internal standard.
3. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ of the protons being quantified) to ensure accurate integration.
4. Data Analysis:
-
Integrate the area of a characteristic peak for the starting material, the product, and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
-
Cₐ = (Iₐ / Nₐ) * (Nₛ / Iₛ) * Cₛ
-
Where C is concentration, I is the integral area, and N is the number of protons giving rise to the signal (a=analyte, s=standard).
-
Caption: Workflow for quantitative NMR (qNMR) reaction monitoring.
In-Situ Reaction Monitoring: Real-Time Process Understanding
In-situ techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offer the significant advantage of monitoring a reaction in real-time without the need for sampling.[9][10] This provides immediate feedback on reaction kinetics, helps identify transient intermediates, and is a cornerstone of modern Process Analytical Technology (PAT).[11][12]
-
FT-IR Spectroscopy: Monitors changes in the concentration of functional groups that have a changing dipole moment. For example, the C-Cl stretch of the starting material could be monitored.
-
Raman Spectroscopy: Is sensitive to changes in bond polarizability. It is particularly useful for reactions in aqueous media, as water is a very weak Raman scatterer. It can effectively monitor changes in aromatic ring vibrations.[12]
These techniques require specialized probes that are inserted directly into the reaction vessel. The data is collected continuously, generating a detailed reaction profile that can be used to optimize process parameters like temperature and dosing rates in real-time.[10]
Comparative Summary of Analytical Methods
| Method | Principle | Key Advantages | Key Limitations | Best For |
| HPLC-UV | Differential Partitioning | High resolution, robust, widely available, excellent for quantification.[1] | Requires calibration, solvent-intensive, not inherently structure-elucidating. | Routine monitoring, purity analysis, quantification of known components. |
| GC-MS | Volatility & Mass | Extremely high sensitivity and specificity, identifies unknown impurities.[4] | Often requires derivatization, not suitable for thermally labile compounds. | Impurity profiling, analysis of volatile side-products. |
| NMR | Nuclear Spin | Inherently quantitative, provides unambiguous structural information.[7] | Lower sensitivity than MS, higher capital cost, can have overlapping signals. | Mechanistic studies, kinetic analysis, structural confirmation. |
| In-Situ (FTIR/Raman) | Vibrational Spectroscopy | Real-time data, no sampling required, non-destructive.[9][12] | Complex data analysis (chemometrics), lower specificity than chromatography. | Process optimization, kinetic profiling, identifying reaction endpoints. |
Conclusion
The selection of an appropriate analytical method for monitoring reactions with this compound is dictated by the specific goals of the analysis. For routine conversion and purity checks, HPLC is the undisputed workhorse. When unknown impurity identification is paramount, GC-MS provides invaluable mass data. For deep mechanistic understanding and precise kinetic measurements, NMR offers unparalleled structural and quantitative insight. Finally, for real-time process control and optimization, in-situ spectroscopic methods are leading the way toward more efficient and robust chemical manufacturing. By understanding the principles and causality behind each technique, researchers can confidently select and develop the optimal analytical strategy for their specific application.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. scielo.br [scielo.br]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. scispace.com [scispace.com]
- 6. nbinno.com [nbinno.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Reaction Monitoring | Bruker [bruker.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Video: Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example [jove.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-(chloromethyl)-1H-imidazole Hydrochloride
Welcome to the technical support center for 2-(chloromethyl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields.
Understanding the Reagent: Properties and Handling
This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily used as an electrophile to introduce the (1H-imidazol-2-yl)methyl group onto various nucleophiles.[1][2] However, its hydrochloride form presents unique challenges that must be addressed for successful reactivity.
The compound is a white to light yellow crystalline powder, generally soluble in water and polar organic solvents like DMF and alcohols.[3] As a hydrochloride salt, the imidazole ring is protonated, rendering it inactive as a nucleophile but stabilizing the molecule. The key to its reactivity lies in the controlled in-situ generation of the free base, which is a potent alkylating agent but has limited stability.
Key Handling Precautions:
-
Hygroscopic Nature: The hydrochloride salt can absorb moisture from the air. Always store it in a tightly sealed container in a cool, dry place.[4][5][6]
-
Corrosive and Irritant: The compound is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[7][8] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][9]
-
Thermal Stability: While the salt is relatively stable, the free base can be prone to self-alkylation or decomposition, especially at elevated temperatures.
Core Application: The N-Alkylation Reaction
The most common application of 2-(chloromethyl)-1H-imidazole is the alkylation of nucleophiles such as amines, phenols, thiols, and other heterocycles. The reaction proceeds via a standard SN2 mechanism. The success of this reaction is critically dependent on the careful selection of a base to deprotonate the nucleophile and/or the imidazole hydrochloride itself without promoting side reactions.
Caption: General workflow for SN2 alkylation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or the reaction fails to start. What are the primary causes?
This is the most common issue and usually points to one of three areas: reagent inactivity, suboptimal reaction conditions, or instability of the reactive intermediate.
-
Reagent Inactivity: The hydrochloride salt itself is unreactive as an alkylating agent. The active electrophile is the free base, 2-(chloromethyl)-1H-imidazole. You must use a sufficient amount of a suitable base to generate the free base in situ. A minimum of two equivalents of base is often required: one to neutralize the HCl salt and a second to deprotonate the nucleophile.
-
Insufficient Basicity: The chosen base may not be strong enough to deprotonate your nucleophile effectively. For example, a weak base like triethylamine (Et₃N) may be insufficient for deprotonating a phenol, whereas a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) would be required.
-
Instability of the Free Base: The neutral 2-(chloromethyl)-1H-imidazole can be unstable and may decompose or polymerize upon formation, especially at high temperatures or over long reaction times. It is crucial to have your nucleophile present and ready to react as the free base is generated.
Q2: How do I select the optimal base for my reaction?
The choice of base is arguably the most critical parameter for success. The ideal base should be strong enough to deprotonate the nucleophile but not so strong that it causes decomposition of the reagent or product.
| Base | Type | pKa (Conjugate Acid) | Typical Solvents | Key Considerations |
| K₂CO₃ / Cs₂CO₃ | Inorganic | ~10.3 | DMF, Acetonitrile | Excellent general-purpose bases. Cesium carbonate is more soluble and often gives better results for difficult alkylations.[10] |
| NaH | Strong, Non-nucleophilic | ~36 | THF, Dioxane | Used for weakly acidic nucleophiles (e.g., alcohols). Requires anhydrous conditions and careful handling. |
| Et₃N / DIPEA | Organic Amine | ~11 | DCM, Acetonitrile | Generally too weak for deprotonating alcohols or phenols but can be used as an acid scavenger. |
| DBU | Non-nucleophilic Amidine | ~13.5 | Acetonitrile, THF | A strong organic base that is useful when inorganic salts are undesirable. |
Expert Insight: Start with potassium carbonate (K₂CO₃) in DMF for most standard nucleophiles like phenols and secondary amines. It offers a good balance of reactivity, cost, and ease of handling. If the yield is low, switching to cesium carbonate (Cs₂CO₃) can often provide a significant boost.
Q3: What is the best solvent for this reaction?
Polar aprotic solvents are almost always the best choice as they can dissolve the reagents and stabilize the charged intermediates of an SN2 reaction.
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| DMF | High | 153 | Excellent solvating power for a wide range of reagents. Can be difficult to remove. |
| Acetonitrile (MeCN) | High | 82 | Good solvent for many SN2 reactions and is easier to remove than DMF. |
| THF | Moderate | 66 | A good choice when using strong bases like NaH. Must be anhydrous. |
| DCM | Moderate | 40 | Generally not recommended as the primary solvent due to lower polarity but can be used with organic bases. |
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products typically arises from two main pathways:
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you can get both mono- and di-alkylation products. This can be controlled by adjusting the stoichiometry, using a bulky base, or lowering the reaction temperature.
-
Reagent Decomposition/Self-Condensation: The generated free base, 2-(chloromethyl)-1H-imidazole, can act as both a nucleophile (at the unsubstituted ring nitrogen) and an electrophile. This can lead to dimerization or polymerization. This side reaction is favored by high concentrations of the free base and elevated temperatures. To mitigate this, add the this compound slowly to the mixture of the nucleophile and base.
Systematic Troubleshooting Guide
When facing low yields, a systematic approach is essential. Use the following workflow to diagnose and solve common problems.
Caption: A workflow for troubleshooting low-yield reactions.
Optimized Experimental Protocol: General N-Alkylation of a Phenol
This protocol provides a robust starting point for the alkylation of a phenolic nucleophile. It incorporates best practices discussed in this guide, such as the use of a suitable base and solvent, and the addition of a catalyst.
Materials:
-
Phenolic starting material (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), finely ground (2.5 eq)
-
Potassium iodide (KI) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic starting material (1.0 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes to ensure the phenol is deprotonated. Add the this compound (1.2 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the phenolic starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
This guide provides a framework for understanding and optimizing reactions involving this compound. By applying these principles of reagent handling, condition screening, and systematic troubleshooting, you can significantly enhance the efficiency and success of your synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. chembk.com [chembk.com]
- 4. capotchem.com [capotchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Managing Side Products in Reactions of 2-(Chloromethyl)-1H-imidazole Hydrochloride
Welcome to the technical support guide for 2-(chloromethyl)-1H-imidazole hydrochloride. This versatile bifunctional molecule is a cornerstone reagent for introducing the imidazolylmethyl moiety in drug discovery and materials science. However, its high reactivity, stemming from an electrophilic chloromethyl group and a nucleophilic imidazole core, presents unique challenges. This guide provides in-depth, field-tested insights into identifying, troubleshooting, and mitigating common side products encountered during its synthesis and subsequent reactions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions regarding the stability and reactivity profile of this compound.
Q1: What makes this compound so prone to side reactions?
A: The propensity for side product formation is inherent in its molecular structure. The molecule possesses two key reactive sites:
-
An Electrophilic Center: The chloromethyl group (-CH₂Cl) is an excellent electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack (SN2 reaction).
-
A Nucleophilic Center: The imidazole ring, particularly the non-protonated nitrogen atom, is nucleophilic.
This duality means the molecule can react with itself—a process leading to dimers or polymers—or with other nucleophiles present in the reaction mixture, such as water.
Q2: What are the most common side products I should expect to encounter?
A: Based on its reactivity, three primary side products are frequently observed:
-
2-(Hydroxymethyl)-1H-imidazole: Formed via hydrolysis of the chloromethyl group. This is especially common if the reaction is not performed under strictly anhydrous conditions or during aqueous workup.
-
Imidazole Dimer/Oligomers: Resulting from the nucleophilic nitrogen of one imidazole molecule attacking the electrophilic chloromethyl group of another. This is often an insoluble, high-molecular-weight byproduct.
-
Unreacted 2-(hydroxymethyl)-1H-imidazole (during synthesis): If the initial chlorination reaction from the corresponding alcohol is incomplete.[1][2]
Q3: How does pH influence the stability and reactivity of the reagent?
A: The pH is critical. The hydrochloride salt form is generally more stable for storage as protonation of the imidazole ring deactivates its nucleophilicity, reducing the rate of self-alkylation. However, for reactions with external nucleophiles, a base is typically required to deprotonate the imidazole nitrogen (if it's the intended nucleophile) or to neutralize the HCl generated. This increase in basicity also increases the concentration of the free, nucleophilic imidazole, raising the risk of dimerization. Careful control of stoichiometry and reaction conditions is therefore essential.
Q4: What are the recommended storage conditions to maintain the integrity of the compound?
A: To minimize degradation via hydrolysis and other pathways, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3] It is corrosive and moisture-sensitive.[3]
Section 2: Troubleshooting Guide - From Synthesis to Application
This guide is formatted to address specific problems you may encounter during your experimental work.
Problem 1: During synthesis via chlorination, my final product is contaminated with significant amounts of the starting material, 2-(hydroxymethyl)-1H-imidazole.
-
Primary Cause: This indicates an incomplete chlorination reaction. Common culprits include insufficient chlorinating agent (e.g., thionyl chloride, SOCl₂), suboptimal temperature, or insufficient reaction time.
-
Expert Analysis & Solution: The conversion of a primary alcohol to an alkyl chloride using thionyl chloride is an effective method but requires careful control.[1][2] To drive the reaction to completion, ensure that at least a stoichiometric equivalent, and often a slight excess, of thionyl chloride is used. The reaction should be initiated at a low temperature (e.g., 0°C) to control the initial exothermic release, followed by a period of heating or reflux to ensure full conversion.[1][2]
Problem 2: My NMR analysis shows an unexpected singlet corresponding to a -CH₂OH group after my reaction or workup.
-
Primary Cause: This is the hallmark of hydrolysis, where the -CH₂Cl group has reacted with water to revert to the alcohol, 2-(hydroxymethyl)-1H-imidazole.
-
Expert Analysis & Solution: The chloromethyl group is highly susceptible to hydrolysis. This can occur due to atmospheric moisture, residual water in solvents, or, most commonly, during an aqueous workup.
-
Mitigation Strategy:
-
Anhydrous Technique: Ensure all glassware is oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
-
Non-Aqueous Workup: If possible, avoid aqueous workups. Quench the reaction with an anhydrous solvent and filter any solids. If an extraction is necessary, use a saturated sodium bicarbonate solution quickly and minimize contact time, followed by immediate drying of the organic layer with a strong drying agent like MgSO₄ or Na₂SO₄.
-
-
Problem 3: My reaction with a nucleophile is low-yielding, and a significant amount of white, insoluble precipitate has formed.
-
Primary Cause: This is a classic sign of dimerization or polymerization. The intended nucleophile is unable to compete with the self-alkylation reaction of the 2-(chloromethyl)-1H-imidazole.
-
Expert Analysis & Solution: In this side reaction, the imidazole nitrogen of one molecule acts as the nucleophile, attacking the chloromethyl carbon of a second molecule. This process can repeat, leading to oligomers or polymers that are often insoluble in common organic solvents.
-
Mitigation Strategy:
-
Slow Addition: Add the this compound solution dropwise to a solution containing your intended nucleophile. This maintains a low instantaneous concentration of the alkylating agent, favoring the desired intermolecular reaction over self-reaction.
-
Stoichiometry: Use a slight excess of your target nucleophile to ensure it outcompetes the imidazole for reaction at the electrophilic site.
-
Temperature Control: Running the reaction at lower temperatures can sometimes slow the rate of the self-alkylation side reaction more than the desired reaction.
-
-
Problem 4: How can I effectively purify my desired product away from these common impurities?
-
Expert Analysis & Solution: A multi-step purification strategy is often most effective.
-
Recrystallization: This is highly effective for removing both less polar (dimer) and more polar (hydrolyzed product) impurities. Ethanol is often a suitable solvent for the hydrochloride salt.[1]
-
Column Chromatography: For non-salt products, silica gel chromatography can be used. A gradient elution starting with a non-polar solvent (like ethyl acetate) and gradually increasing polarity with methanol can separate the desired product from the high-molecular-weight dimer (which may remain on the baseline) and the highly polar hydrolyzed starting material (which will elute late).
-
Acid-Base Extraction: This can be used to separate the basic imidazole-containing compounds from non-basic impurities. However, be mindful of the potential for hydrolysis during the aqueous extraction process.
-
Section 3: Protocols & Methodologies
Protocol A: Optimized Synthesis of this compound
This protocol is adapted from established literature procedures and is designed to maximize yield and minimize unreacted starting material.[1][2]
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend 2-(hydroxymethyl)-1H-imidazole (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.5 - 2.0 eq) dropwise via the dropping funnel over 15-30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Purification: Add a minimal amount of cold ethanol to the residue to induce crystallization.[1] Filter the resulting solid, wash with cold diethyl ether, and dry under high vacuum to yield this compound.
Protocol B: General Procedure for Nucleophilic Substitution Minimizing Self-Alkylation
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve your nucleophile (1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Reagent Preparation: In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Slow Addition: Add the 2-(chloromethyl)-1H-imidazole solution dropwise to the nucleophile solution at room temperature or 0°C over 30-60 minutes using a syringe pump or dropping funnel.
-
Reaction: Allow the reaction to stir at room temperature until TLC analysis indicates completion.
-
Purification: Proceed with an appropriate workup and purification method as described in the troubleshooting guide (Problem 4).
Section 4: Visual Summaries and Diagrams
Table 1: Troubleshooting Summary
| Observed Issue | Likely Side Product | Primary Cause | Recommended Mitigation Strategy |
| Contamination with starting alcohol (synthesis) | 2-(Hydroxymethyl)-1H-imidazole | Incomplete chlorination | Use excess thionyl chloride; ensure adequate reflux time. |
| Appearance of -CH₂OH signal in NMR | 2-(Hydroxymethyl)-1H-imidazole | Hydrolysis | Use anhydrous solvents/reagents; non-aqueous workup. |
| Formation of insoluble precipitate | Dimer / Polymer | Self-alkylation | Slow addition of reagent; use excess nucleophile. |
Diagram 1: Mechanism of Hydrolysis Side Reaction
Caption: Hydrolysis of the chloromethyl group via SN2 attack by water.
Diagram 2: Mechanism of Dimerization Side Reaction
Caption: Dimerization via nucleophilic attack of one imidazole on another.
References
Technical Support Center: Purification of Products from 2-(Chloromethyl)-1H-imidazole Hydrochloride Reactions
Welcome to the technical support guide for purifying reaction products derived from 2-(chloromethyl)-1H-imidazole hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Reactions involving this starting material can lead to a variety of purification challenges due to the inherent properties of the imidazole core: its basicity, potential for multiple reaction pathways, and the varying polarities of its derivatives.
This guide provides in-depth, field-tested solutions to common purification problems in a direct question-and-answer format. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity and yield.
Section 1: Troubleshooting Guide for Common Purification Techniques
This section addresses the most frequent and frustrating issues encountered during the purification of imidazole derivatives.
Column Chromatography Complications
Column chromatography is a primary tool for purifying imidazole derivatives, but the interaction between the basic imidazole ring and the acidic silica gel stationary phase can cause significant issues.[1][2]
Q1: My imidazole product is streaking badly or tailing on the silica gel column, leading to poor separation. What causes this and how can I fix it?
A1: Tailing is a classic sign of strong, non-ideal interactions between your basic compound and the acidic surface of the silica gel.[1] The lone pair on the imidazole nitrogen binds tightly to the acidic silanol groups (Si-OH) on the silica surface, causing the compound to move slowly and unevenly down the column.
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel.[1] Incorporate a small amount of a basic modifier like triethylamine (NEt₃) or pyridine into your mobile phase. A concentration of 0.1-1% is typically sufficient to dramatically improve peak shape and reduce tailing.
-
Switch to a Different Stationary Phase: If a basic modifier is incompatible with your molecule or downstream steps, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can provide excellent separation for basic compounds without causing tailing.[1]
-
Reverse-Phase (C18) Silica: If your compound is sufficiently non-polar, reverse-phase chromatography, which separates based on hydrophobicity rather than polarity, is an excellent option.[1]
-
Q2: My product seems to be irreversibly stuck on the silica column. I'm getting very low recovery. What should I do?
A2: This is an extreme case of the interaction described in Q1, where the product binds so strongly it cannot be eluted with standard solvent systems. It can also be a sign of product decomposition on the acidic silica.
Solutions:
-
Use a "Dry Loading" Technique: Dissolving your crude product in a strong solvent and loading it directly onto the column can create a wide, diffuse band. Instead, try dry loading.[1] Dissolve your crude product in a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column, resulting in a much sharper starting band and better resolution.[1]
-
Flush the Column with a Stronger, Modified Eluent: If you suspect your product is still on the column, try flushing with a very polar solvent mixture containing a basic modifier. A common choice is 5-10% methanol in dichloromethane with 1% triethylamine.
-
Consider Acid-Base Extraction First: For very basic compounds, it may be more efficient to perform a preliminary purification using acid-base extraction to remove non-basic impurities before attempting chromatography.
Recrystallization Roadblocks
Recrystallization is a powerful technique for achieving high purity, especially for solid products. However, finding the right conditions can be challenging.[3][4]
Q1: I am struggling to find a suitable solvent for recrystallizing my imidazole derivative. How can I screen for one effectively?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] A systematic approach is key.
Step-by-Step Solvent Screening Protocol:
-
Place a small amount (10-20 mg) of your crude product into several different test tubes.
-
To each tube, add a few drops of a different test solvent from the table below, covering a range of polarities.
-
Observe at Room Temperature: If the compound dissolves immediately, the solvent is too good. If it is completely insoluble, it is a poor solvent.
-
Heat the Insoluble Samples: For tubes where the compound was insoluble at room temperature, gently heat the solvent to its boiling point. If the compound dissolves when hot, it is a promising candidate.
-
Cool Promising Candidates: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a large amount of crystalline solid is your ideal choice.
Table 1: Common Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
|---|---|---|---|
| Hexane / Heptane | Non-polar | 69 / 98 | Good for non-polar impurities. Often used as the "poor" solvent. |
| Toluene | Non-polar | 111 | Good for aromatic compounds. |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent for moderately polar compounds. |
| Acetone | Intermediate | 56 | A strong, polar solvent. Can be difficult to remove. |
| Isopropanol | Polar | 82 | A common choice for many nitrogen-containing heterocycles. |
| Ethanol | Polar | 78 | Similar to isopropanol, often forms good crystals. |
| Water | Very Polar | 100 | Suitable for highly polar or salt-form compounds. |
Q2: My product is "oiling out" as a liquid instead of forming crystals. What is happening?
A2: Oiling out occurs when the compound comes out of the supersaturated solution as a liquid globule because the solution's concentration is too high or it has been cooled too quickly.[1]
Solutions:
-
Slow Down the Cooling: Allow the hot solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[1]
-
Use More Solvent: The concentration of your product may be too high. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it slowly again.
-
Use a Two-Solvent System: This is often the best solution. Dissolve your compound in a minimal amount of a "good" hot solvent (one it's very soluble in). Then, slowly add a "poor" hot solvent (one it's insoluble in) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to make it clear again, then cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[1]
-
Scratch and Seed: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. Adding a tiny "seed" crystal of the pure product can also induce crystallization.[1]
Acid-Base Extraction Exasperations
This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities.[5][6]
Q1: After neutralizing the acidic aqueous layer, my product isn't precipitating. Where did it go?
A1: This is a common issue, especially with smaller or more functionalized imidazole derivatives. There are two primary causes:
-
High Water Solubility: The neutral "free base" form of your imidazole derivative may still be quite soluble in water.[1] Precipitation will only occur if the concentration of the product exceeds its aqueous solubility.
-
Incorrect pH: You may not have added enough base to fully deprotonate the imidazole. The pKa of the imidazolium ion is typically around 7. To ensure complete neutralization and minimize water solubility, the pH of the aqueous solution should be adjusted to be at least 1-2 pH units above the pKa of your compound (typically pH 8-9).
Solution: Back-Extraction If your product does not precipitate, you must extract it from the neutralized aqueous solution back into an organic solvent.[1][6]
-
Ensure the aqueous layer is basic (check with pH paper).
-
Transfer the solution to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to recover your product.[1]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect from a reaction with this compound?
The impurity profile depends heavily on the specific reaction, but common culprits include:
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound.
-
Bis-imidazole Species: If the nucleophile can react twice, or if the product itself is nucleophilic, over-reaction can lead to dimers or more complex products.[7]
-
Isomeric Products: Depending on the reaction conditions, substitution could potentially occur at different positions on the imidazole ring.[7]
-
Hydrolysis Products: The chloromethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH) if water is present, especially under basic conditions.
FAQ 2: How do I choose the best purification strategy for my product?
The optimal strategy depends on the physical state of your product and the nature of the impurities. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification strategy.
FAQ 3: My product seems to be degrading during purification. What stability issues should I be aware of?
2-(chloromethyl)-1H-imidazole and its derivatives can be sensitive. The C-Cl bond is reactive, and the imidazole ring can participate in various reactions.
-
pH Stability: Avoid prolonged exposure to strong acids or bases, which can catalyze decomposition or side reactions.
-
Thermal Stability: Some derivatives may be unstable at high temperatures. When removing solvent on a rotary evaporator, use a low-to-moderate water bath temperature.
-
Stability on Silica: As mentioned, the acidic nature of silica gel can cause degradation for some sensitive molecules. If you observe new spots appearing on TLC after the product has been sitting on a column for a while, this may be the cause. In such cases, using alumina or expediting the chromatography is recommended.
Section 3: Standardized Protocols
Here are detailed methodologies for the key purification techniques discussed.
Protocol 1: Column Chromatography with a Basic Modifier
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. Common systems include hexane/ethyl acetate and dichloromethane/methanol.
-
Prepare Mobile Phase: Prepare your chosen eluent and add 0.5% triethylamine (e.g., 5 mL of NEt₃ per 1 L of solvent).
-
Pack the Column: Pack a glass column with silica gel as a slurry in the least polar mobile phase (e.g., 90:10 hexane/ethyl acetate).
-
Sample Loading (Dry Load): Dissolve your crude product (~100 mg) in a minimal amount of a volatile solvent (e.g., 5 mL of dichloromethane). Add ~300 mg of silica gel and evaporate the solvent completely to get a dry powder. Carefully load this powder onto the top of the packed column.[1]
-
Elution: Begin eluting with the mobile phase. You can run the separation isocratically (with one solvent mixture) or by using a gradient (gradually increasing the polarity, e.g., from 10% to 50% ethyl acetate in hexane).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]
Protocol 2: Acid-Base Extraction for a Basic Imidazole Product
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate or dichloromethane).[1]
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl). Stopper the funnel, shake gently, and vent frequently.[1] Allow the layers to separate. Your protonated imidazole product will move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate Layers: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer one more time with fresh 1 M HCl to ensure complete recovery. Combine the acidic aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8, check with pH paper).[1]
-
Product Isolation:
-
If a solid precipitates: Collect the product by vacuum filtration, wash the solid with cold water, and dry it under vacuum.
-
If no solid precipitates (or an oil forms): Perform a back-extraction by adding an organic solvent (e.g., 3 x 30 mL of dichloromethane) to the basic aqueous solution in a separatory funnel.[1] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure product.
-
Workflow Visualization
The following diagram illustrates a typical path from synthesis to a purified imidazole derivative.
Caption: A typical workflow from synthesis to purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 4. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Time for 2-(chloromethyl)-1H-imidazole Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-(chloromethyl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the knowledge to optimize your reaction conditions, particularly focusing on reaction time, to ensure a successful and efficient synthesis.
I. Reaction Overview and Key Challenges
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical compounds. A common and effective method involves the chlorination of 2-(hydroxymethyl)-1H-imidazole using a chlorinating agent such as thionyl chloride (SOCl₂). While the reaction is generally straightforward, achieving optimal reaction times and high yields can be challenging. Common issues include incomplete reactions, the formation of impurities, and difficulties in product isolation.
This guide will provide a framework for understanding the critical parameters that influence the reaction rate and how to manipulate them to your advantage.
II. Core Synthesis Protocol
This protocol is a well-established starting point for the synthesis of this compound. Subsequent sections will detail how to modify and troubleshoot this procedure.
Materials:
-
2-(hydroxymethyl)-1H-imidazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or neat SOCl₂)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., ice-water)
-
Base for neutralization (e.g., sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Experimental Workflow Diagram:
Caption: A typical workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-(hydroxymethyl)-1H-imidazole.
-
Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise via the dropping funnel. An excess of SOCl₂ is typically used.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on optimizing reaction time.
Frequently Asked Questions (FAQs):
Q1: My reaction is very slow or appears to be stalled. How can I increase the reaction rate?
A1: A sluggish reaction can be due to several factors. Here’s a systematic approach to troubleshoot:
-
Temperature: Insufficient heat is a common reason for slow reactions. While the initial addition of thionyl chloride is done at 0 °C to control the exothermic reaction, the subsequent reaction often requires heating. Ensure your reflux temperature is appropriate for the solvent used. For instance, refluxing in DCM is a gentle warming, while toluene or neat thionyl chloride provides higher temperatures.[1]
-
Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the chlorination of alcohols with thionyl chloride.[1] DMF acts as a nucleophilic catalyst.
-
Reagent Quality: Ensure your thionyl chloride is not old or decomposed. The quality of the starting material, 2-(hydroxymethyl)-1H-imidazole, should also be high, and it must be dry, as moisture will quench the thionyl chloride.
-
Solvent Choice: The choice of solvent can impact the reaction rate. A higher boiling point, inert solvent may be beneficial if higher temperatures are required.
Q2: My reaction is complete very quickly, but the yield is low and I see multiple spots on my TLC plate. What is happening?
A2: A rapid reaction with a complex product mixture often indicates that the reaction conditions are too harsh, leading to the formation of byproducts.
-
Over-chlorination: The imidazole ring can be susceptible to further reactions under harsh conditions. To improve selectivity, consider lowering the reaction temperature and carefully controlling the stoichiometry of the thionyl chloride.[2]
-
Degradation: The product, this compound, may not be stable under prolonged heating. It is crucial to stop the reaction as soon as the starting material is consumed. Continuous monitoring by TLC is essential.[2]
-
Stoichiometry: Using a large excess of thionyl chloride can lead to more side reactions. Start with a smaller excess and optimize as needed.
Q3: How do I effectively monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.
-
TLC System: A common solvent system for this type of compound is a mixture of a polar solvent like methanol or ethanol and a less polar solvent like dichloromethane or ethyl acetate. A starting point could be 9:1 Dichloromethane:Methanol. You may need to add a small amount of a base like triethylamine or ammonia to the solvent system to prevent streaking of the basic imidazole compounds.
-
Visualization: The spots can be visualized under UV light (if the compounds are UV active) or by staining with an appropriate agent like potassium permanganate or iodine.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material, 2-(hydroxymethyl)-1H-imidazole, has disappeared.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common reaction issues.
IV. Optimizing Reaction Parameters
The key to a successful synthesis is the careful control of reaction parameters. The following table summarizes the impact of these parameters on reaction time and provides recommendations for optimization.
| Parameter | Impact on Reaction Time | Recommendations & Rationale |
| Temperature | Higher temperature generally leads to a faster reaction rate. | Start with reflux conditions in your chosen solvent. If the reaction is slow, consider a higher boiling point solvent. Be cautious, as excessive heat can lead to degradation.[2] |
| Thionyl Chloride Stoichiometry | A higher excess of SOCl₂ can increase the reaction rate. | A molar excess of 1.2 to 2.0 equivalents is a good starting point. A large excess may lead to side reactions and purification challenges.[2] |
| Reactant Concentration | Higher concentration can lead to a faster reaction. | Ensure your starting material is sufficiently soluble in the chosen solvent. Very high concentrations might lead to exotherm control issues during the initial addition of SOCl₂. |
| Catalyst (DMF) | Catalytic DMF can significantly decrease the reaction time. | If your reaction is slow, consider adding a catalytic amount of DMF. This is a common strategy for accelerating chlorinations with thionyl chloride.[1] |
| Solvent | The solvent can affect reaction temperature and solubility. | Anhydrous, inert solvents are crucial. DCM is a common choice, but toluene can be used for higher temperatures. Some reactions can even be run in neat SOCl₂. |
V. Safety Considerations
-
Thionyl chloride is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction of thionyl chloride with water is highly exothermic and produces toxic gases (HCl and SO₂). Ensure all glassware is thoroughly dried.
-
The quenching step should be performed slowly and carefully, as it is also highly exothermic.
VI. References
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). cas 78667-04-6 | 2-(chloromethyl)-1-methyl-1h-imidazole hydrochloride. Retrieved from --INVALID-LINK--
-
Reddit. (2023, October 8). Help with thionyl chloride halogenation. r/OrganicChemistry. Retrieved from --INVALID-LINK--
References
Technical Support Center: Stabilizing 2-(Chloromethyl)-1H-imidazole Hydrochloride in Synthetic Reactions
Welcome to the technical support center for 2-(chloromethyl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a heterocyclic organic compound. It serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the reactive chloromethyl group attached to the imidazole ring, which allows for the introduction of the imidazol-2-ylmethyl moiety into various molecular scaffolds. This is a key step in the synthesis of numerous biologically active compounds.
Q2: What are the main decomposition pathways for this compound?
The primary routes of decomposition for this compound involve nucleophilic substitution reactions where the chloride ion is displaced. The key pathways to be aware of are:
-
Hydrolysis: In the presence of water, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, forming 2-(hydroxymethyl)-1H-imidazole.
-
Reaction with Solvents: Nucleophilic solvents, particularly polar protic solvents like alcohols, can react with the substrate to form ethers.
-
Self-Reaction/Polymerization: Under basic conditions, the imidazole nitrogen can be deprotonated, turning it into a potent nucleophile. This can lead to a self-reaction where one molecule of the deprotonated imidazole attacks the chloromethyl group of another, leading to dimerization or polymerization.[1]
Q3: How does pH affect the stability of this compound?
The pH of the reaction medium is a critical factor in the stability of this compound.
-
Acidic Conditions (pH < 7): The compound is supplied as a hydrochloride salt, meaning the imidazole ring is protonated. This protonation deactivates the ring toward acting as a nucleophile, thus enhancing its stability and preventing self-reaction. The acidic environment is generally favorable for storage and handling.
-
Neutral to Basic Conditions (pH ≥ 7): As the pH increases, the imidazole ring is deprotonated. The resulting free base is a much stronger nucleophile and can readily participate in the decomposition pathways mentioned above. Therefore, careful control of basicity is essential during reactions.
Q4: What are the recommended storage conditions for this compound?
To ensure the longevity and reactivity of your reagent, it should be stored in a cool, dry, and well-ventilated area. It is crucial to protect it from moisture to prevent hydrolysis. The container should be tightly sealed. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent reaction with atmospheric moisture.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
The major product observed is not the expected one.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Temperature | The reaction may have a high activation energy and require thermal input to proceed at a reasonable rate. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. Be cautious, as excessive heat can lead to decomposition. |
| Inadequate Base | If your reaction requires the deprotonation of a nucleophile, an insufficient amount or a base that is too weak may be the issue. For the reaction of this compound, a base is needed to neutralize the HCl salt and deprotonate the incoming nucleophile. | Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N) to neutralize the hydrochloride and an additional equivalent to deprotonate your nucleophile if necessary. |
| Poor Nucleophile | The nucleophile you are using may not be strong enough to displace the chloride. | Consider converting the chloride to a better leaving group by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). The in-situ generated 2-(iodomethyl)-1H-imidazole is much more reactive. |
| Solvent Choice | Polar protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent.[2] |
Problem 2: Formation of Multiple Byproducts
Symptoms:
-
TLC plate shows multiple spots.
-
LC-MS or NMR of the crude product indicates a complex mixture.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Self-Reaction/Polymerization | If the reaction is run under basic conditions without a sufficiently reactive nucleophile present, the deprotonated imidazole can attack another molecule of the starting material. | Add the base slowly to the reaction mixture containing both the this compound and your nucleophile. Ensure the nucleophile is in slight excess. |
| Hydrolysis | Presence of water in the reaction mixture can lead to the formation of 2-(hydroxymethyl)-1H-imidazole.[3] | Use anhydrous solvents and reagents. Dry your glassware thoroughly before use and run the reaction under an inert atmosphere. |
| Reaction with Solvent | Nucleophilic solvents can compete with your desired nucleophile. | Choose a non-nucleophilic solvent for your reaction. If a nucleophilic solvent is required, consider using it in large excess so that it acts as both solvent and reagent. |
| Thermal Decomposition | High reaction temperatures can lead to non-specific decomposition pathways. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating. Some imidazole derivatives have shown thermal decomposition at temperatures above 200°C.[4] |
Visualizing Decomposition Pathways
The following diagram illustrates the key decomposition pathways of 2-(chloromethyl)-1H-imidazole.
Caption: Potential decomposition pathways of 2-(chloromethyl)-1H-imidazole.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for reacting this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Weak base (e.g., K₂CO₃, Et₃N)
-
(Optional) Potassium iodide (catalytic amount)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and your nucleophile (1.1-1.2 eq).
-
Add the anhydrous polar aprotic solvent.
-
Stir the mixture to dissolve/suspend the reagents.
-
If desired, add a catalytic amount of potassium iodide (0.1 eq).
-
Slowly add the weak base (2.2-2.5 eq) portion-wise to the stirring mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, gently heat the mixture (e.g., to 50-80°C).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring Decomposition by HPLC
This protocol can be used to assess the stability of your this compound stock solution.
Materials:
-
A stock solution of this compound in a relevant solvent (e.g., water, buffer, or organic solvent).
-
HPLC system with a UV detector.
-
A suitable C18 reverse-phase HPLC column.
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid).
Procedure:
-
Prepare a fresh standard of this compound at a known concentration.
-
Inject the fresh standard onto the HPLC to determine its retention time and peak area.
-
Inject your stock solution.
-
Compare the chromatogram of your stock solution to that of the fresh standard. The appearance of new peaks or a decrease in the peak area of the starting material indicates decomposition.
-
To identify the nature of the decomposition, you can perform forced degradation studies by subjecting aliquots of your stock solution to heat, acid, base, and light, and then analyzing the samples by HPLC.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for reactions with 2-(chloromethyl)-1H-imidazole HCl.
References
Technical Support Center: Refining the Workup for 2-(Chloromethyl)-1H-imidazole Hydrochloride Reactions
Welcome to the technical support center for the synthesis and purification of 2-(chloromethyl)-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. My goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you navigate the common challenges associated with its workup and isolation.
The synthesis, typically involving the chlorination of 2-(hydroxymethyl)-1H-imidazole with an agent like thionyl chloride (SOCl₂), presents unique workup challenges. The product is a water-soluble, reactive hydrochloride salt, and its successful isolation requires careful control of quenching, pH, solvent selection, and crystallization conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the standard workup strategy for a reaction using thionyl chloride, and what are the critical control points?
A1: The primary goals of the workup are to safely neutralize the highly reactive excess thionyl chloride, remove reaction byproducts (SO₂, HCl), and isolate the desired hydrochloride salt in high purity. A typical procedure involves quenching the reaction mixture, followed by precipitation or crystallization.
Core Causality: Thionyl chloride reacts violently and exothermically with protic solvents like water and alcohols.[1] A controlled quench is paramount to prevent dangerous pressure buildup and temperature spikes, which can degrade the product. The product itself is a hydrochloride salt, making it highly polar and water-soluble, which dictates the choice of solvents for isolation.
Standard Workflow:
-
Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride is typically removed by vacuum distillation or by quenching.[1] Distillation is preferred for larger scales to minimize the volume of quenching solution needed.
-
Controlled Quenching: If quenching is used, the crude reaction mixture should be added slowly and dropwise to a cooled (0-5 °C), vigorously stirred anti-solvent or basic solution.[1] Common choices include cold saturated sodium bicarbonate solution or a non-protic organic solvent like acetone, which can then be treated with a base.
-
Precipitation/Crystallization: The product is often insoluble in non-polar organic solvents. The addition of an anti-solvent such as acetone, ethyl acetate, or diethyl ether to the quenched mixture or the concentrated crude product can induce precipitation.
-
Isolation and Drying: The resulting solid is collected by filtration, washed with a cold, non-polar solvent to remove soluble impurities, and dried under vacuum.
Experimental Workflow: General Workup & Isolation
Caption: General workup and isolation workflow.
Q2: My product yield is very low, or I get an oil/gum instead of a solid. What are the likely causes and solutions?
A2: This is a frequent and frustrating issue. The cause often lies in improper quenching, incorrect pH, or the presence of moisture, which can lead to product degradation or the formation of impurities that inhibit crystallization.
Troubleshooting Logic:
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis back to the starting hydroxymethyl-imidazole, especially in the presence of water and at neutral or basic pH.
-
Cause: Quenching with an aqueous base too quickly or at too high a temperature. Using an excessive amount of water.
-
Solution: Ensure the quench is performed at 0-5 °C.[1] Instead of a direct aqueous quench, consider adding the reaction mixture to a cold, non-protic solvent like acetone and then slowly adding a saturated bicarbonate solution. This keeps the concentration of water low.
-
-
Product Remains in Solution: The hydrochloride salt is highly soluble in water and polar protic solvents like methanol or ethanol.
-
Cause: Using an inappropriate solvent for precipitation. Insufficient volume of anti-solvent.
-
Solution: If an aqueous quench was used, the solution must be concentrated in vacuo to remove as much water as possible before adding a large excess of an anti-solvent like acetone or isopropanol. If the product still oils out, try adding the oily mixture to a vigorously stirred, large volume of a less polar solvent like ethyl acetate or diethyl ether.
-
-
Dimerization/Polymerization: 2-(chloromethyl)-1H-imidazole is a reactive alkylating agent. Under basic conditions (free base form), it can react with itself to form dimers or oligomers, which are often sticky and difficult to crystallize.
-
Cause: Raising the pH too high (pH > 8) during the workup. The free base of the imidazole is a potent nucleophile.
-
Solution: Maintain a slightly acidic to neutral pH (pH 6-7) during the aqueous workup.[2] This keeps the product protonated as the stable hydrochloride salt and minimizes the concentration of the reactive free base.
-
Troubleshooting Decision Tree
References
Technical Support Center: Optimizing 2-(chloromethyl)-1H-imidazole Hydrochloride Reactions
Welcome to the technical support center for the synthesis of 2-(chloromethyl)-1H-imidazole Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and reliable method involves the chlorination of 2-(hydroxymethyl)-1H-imidazole using a chlorinating agent, with thionyl chloride (SOCl₂) being the most widely used.[1][2] This reaction is typically performed in an inert solvent. The resulting product is the hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[1]
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields can be attributed to several factors. Key areas to investigate include the purity of your starting material, 2-(hydroxymethyl)-1H-imidazole, the quality and stoichiometry of the thionyl chloride, and the reaction conditions such as temperature and time.[3] Incomplete reaction or degradation of the product due to excessive heat or moisture can significantly reduce the yield.
Q3: My final product is a dark, tar-like substance instead of a crystalline solid. What went wrong?
A3: The formation of a dark, viscous product often indicates side reactions or product degradation. This can be caused by an excessively high reaction temperature, the presence of impurities in the starting materials, or exposure to moisture. Thionyl chloride reacts violently with water, which can lead to the formation of corrosive byproducts and promote unwanted side reactions.[4][5][6] Careful control of the reaction temperature and ensuring anhydrous conditions are crucial.
Q4: What are the primary safety concerns when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases like sulfur dioxide and hydrogen chloride.[4][5][6][7] It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][8] An emergency shower and eyewash station should be readily accessible.[4]
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Degraded Thionyl Chloride | Use a fresh, unopened bottle of thionyl chloride or distill the existing stock before use. | Thionyl chloride is sensitive to moisture and can decompose over time, losing its reactivity. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. | The conversion of the hydroxyl group to a chloride requires sufficient activation energy and time for the reaction to proceed to completion. |
| Poor Quality Starting Material | Ensure the 2-(hydroxymethyl)-1H-imidazole is pure and dry. Recrystallize or purify it if necessary. | Impurities in the starting material can interfere with the reaction or lead to the formation of undesired byproducts. |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Over-chlorination or Side Reactions | Carefully control the stoichiometry of thionyl chloride. A slight excess is often used, but a large excess can lead to side reactions. Consider adding the thionyl chloride dropwise at a lower temperature (e.g., 0 °C) to better control the reaction.[2] | The imidazole ring can be susceptible to electrophilic attack under harsh conditions, leading to the formation of chlorinated byproducts. |
| Reaction Temperature Too High | Maintain a controlled temperature throughout the reaction. If refluxing, ensure it is gentle and not overly vigorous. | High temperatures can provide the activation energy for undesired side reactions, leading to a complex mixture of products. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Thionyl chloride's violent reaction with water generates acidic byproducts that can catalyze unwanted side reactions and degrade the desired product.[4][6] |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity while ensuring safety.
Materials:
-
2-(hydroxymethyl)-1H-imidazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂ gas into a basic solution).
-
Purge the entire system with an inert gas.
-
Dissolve 2-(hydroxymethyl)-1H-imidazole in anhydrous DCM and add it to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of thionyl chloride to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting solid is the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis of this compound from 2-(hydroxymethyl)-1H-imidazole using thionyl chloride.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 8. carlroth.com:443 [carlroth.com:443]
Validation & Comparative
A Comparative Guide to 2-(chloromethyl)-1H-imidazole Hydrochloride and Other Alkylating Agents for Researchers
In the landscape of cancer chemotherapy and molecular biology, alkylating agents remain a cornerstone, valued for their ability to covalently modify DNA and other nucleophilic biomolecules, thereby inducing cytotoxicity and inhibiting cellular proliferation.[1][2] This guide provides an in-depth comparison of 2-(chloromethyl)-1H-imidazole Hydrochloride, a representative of the emerging class of imidazole-based therapeutics, with established alkylating agents such as nitrogen mustards (Cyclophosphamide, Melphalan) and nitrosoureas (Carmustine).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of features to offer a technical narrative grounded in experimental data and mechanistic insights. Our objective is to equip you with the knowledge to make informed decisions in your research and development endeavors.
The Alkylating Agent Landscape: A Mechanistic Overview
Alkylating agents exert their biological effects by forming covalent bonds with nucleophilic sites on cellular macromolecules, with DNA being a primary target.[1] The N7 position of guanine is a particularly susceptible site for many alkylating agents.[3] This alkylation can lead to a cascade of events including DNA strand breaks, cross-linking, and the activation of DNA damage response pathways, ultimately culminating in apoptosis or cell cycle arrest.[2]
The reactivity and selectivity of an alkylating agent are critical determinants of its therapeutic index. A highly reactive agent may indiscriminately alkylate various biomolecules, leading to off-target toxicity. Conversely, an agent with poor reactivity may not achieve a sufficient level of DNA damage to be therapeutically effective. The chemical structure of the alkylating agent dictates its mechanism of action, which can be broadly classified as SN1 or SN2.[4] SN1 reactions proceed through a reactive intermediate, with a rate dependent only on the concentration of the alkylating agent, while SN2 reactions involve a direct attack of the nucleophile on the alkylating agent, with the rate dependent on the concentration of both reactants.[4]
dot
References
- 1. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-(Chloromethyl)-1H-imidazole Hydrochloride Purity by HPLC
For researchers, scientists, and drug development professionals, the stringent validation of starting materials and intermediates is a foundational pillar of robust and reproducible scientific outcomes. The purity of 2-(chloromethyl)-1H-imidazole Hydrochloride, a key building block in the synthesis of various pharmaceutical agents, directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for purity validation of this compound, benchmarked against alternative analytical techniques. The methodologies and validation parameters detailed herein are grounded in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.
The Criticality of Purity for this compound
This compound is a reactive intermediate. Its bifunctional nature, possessing both a nucleophilic imidazole ring and an electrophilic chloromethyl group, makes it a versatile synthon. However, this reactivity also predisposes it to potential side reactions during synthesis and degradation upon storage. Impurities, which can arise from unreacted starting materials, byproducts, or degradation, can have significant consequences, including:
-
Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, unintended byproducts.
-
Toxicity: Certain impurities may be toxic, posing a safety risk in the final drug product.
-
Modified Pharmacokinetics and Pharmacodynamics: Impurities that are structurally similar to the intended molecule can exhibit off-target biological activity.
Therefore, a well-validated, stability-indicating analytical method is not merely a quality control check but a critical component of the overall drug development process.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolving power allows for the separation of the main compound from closely related impurities, providing a detailed purity profile.
Proposed Stability-Indicating HPLC Method
Based on the analysis of similar imidazole-containing compounds and general principles of reversed-phase chromatography, the following HPLC method is proposed for the purity validation of this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like imidazoles. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | The acidic pH suppresses the silanol interactions on the stationary phase and ensures the imidazole nitrogen is protonated, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for the analyte. |
| Gradient Elution | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B | A gradient is employed to ensure the elution of any potential non-polar impurities while maintaining good resolution of early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Imidazole-containing compounds typically exhibit UV absorbance at lower wavelengths.[1] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve 1 mg/mL in Mobile Phase A | Ensures compatibility with the initial mobile phase conditions. |
Method Validation: A Step-by-Step Protocol Following ICH Q2(R2) Guidelines
A comprehensive validation of the proposed HPLC method is essential to demonstrate its suitability for its intended purpose.[2][3] The following validation parameters must be assessed:
1. System Suitability: This is performed before each analytical run to ensure the chromatographic system is performing adequately.
-
Procedure: Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
2. Specificity (Forced Degradation Study): This demonstrates that the method can unequivocally assess the analyte in the presence of potential impurities and degradants.
-
Procedure: Subject the sample to stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze the stressed samples and assess the peak purity of the main peak using a photodiode array (PDA) detector.
-
Acceptance Criteria: The main peak should be free from any co-eluting peaks, and there should be baseline resolution between the main peak and any degradation products.
3. Linearity: This establishes the relationship between the concentration of the analyte and the detector response.
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration.
-
Analysis: Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy (Recovery): This determines the closeness of the test results to the true value.
-
Procedure: Spike a placebo (if a formulated product) or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision: This assesses the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, and on different instruments.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Procedure: Typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (± 0.2 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase pH (± 0.2 units).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Caption: HPLC Method Validation Workflow.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method for purity determination of this compound, other techniques can provide complementary or, in some cases, primary data.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High resolution, sensitivity, and specificity for non-volatile and thermally labile compounds. Well-established and widely accepted by regulatory agencies. | Requires a chromophore for UV detection. Higher initial instrument cost and complexity compared to titration. | Routine quality control, stability studies, and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Excellent for volatile impurities. Provides structural information for impurity identification. | This compound is a salt and not highly volatile, likely requiring derivatization, which adds complexity and potential for artifacts. | Identification of volatile organic impurities and residual solvents. |
| Titration (Acid-Base) | Neutralization of the hydrochloride salt with a standardized base.[4] | Simple, rapid, and inexpensive. Provides a measure of the total acidic content. | Non-specific; it cannot distinguish between the API hydrochloride and other acidic impurities. Less sensitive than HPLC. | A quick, preliminary purity assessment or for assaying the bulk material where the impurity profile is well-characterized. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of nuclei.[5] | A primary analytical method that does not require a reference standard of the analyte. Provides structural information. | Lower sensitivity compared to HPLC. Requires a more specialized instrument and expertise. Can be complex for samples with overlapping signals. | Absolute purity determination and characterization of reference standards. |
Caption: Decision tree for analytical method selection.
Conclusion
The validation of this compound purity is a critical undertaking in pharmaceutical development. High-Performance Liquid Chromatography stands out as the most suitable and robust method for this purpose, offering the necessary specificity, sensitivity, and resolving power to ensure the quality and consistency of this important synthetic intermediate. A well-designed and thoroughly validated HPLC method, following the principles outlined in the ICH guidelines, provides a self-validating system that ensures the reliability of the purity data. While techniques such as GC-MS, titration, and qNMR have their specific applications and can provide valuable complementary information, HPLC remains the cornerstone for routine quality control and stability assessment. The adoption of a comprehensive analytical strategy, with HPLC at its core, is paramount for ensuring the integrity of the drug development lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Definitive Structural Confirmation of 2-(Chloromethyl)-1H-imidazole Hydrochloride Derivatives
Introduction: The Criticality of Unambiguous Structural Elucidation
In the landscape of pharmaceutical development and medicinal chemistry, 2-(chloromethyl)-1H-imidazole hydrochloride and its derivatives represent a pivotal class of building blocks. Their inherent reactivity and versatile chemical scaffold make them indispensable precursors for a wide array of bioactive molecules, including antifungal agents and other therapeutic compounds.[1][2] However, the very reactivity that makes these compounds valuable also introduces the potential for isomeric impurities and unexpected reaction pathways. Consequently, rigorous and unequivocal structural confirmation is not merely a procedural formality but a cornerstone of ensuring the safety, efficacy, and reproducibility of subsequent research and development.
This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural elucidation of this compound derivatives. Moving beyond a mere recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to guide researchers toward a self-validating, multi-pronged approach to structural confirmation.
The Analytical Arsenal: A Multi-Technique Approach for Incontrovertible Evidence
No single analytical technique can provide a complete structural picture. A robust characterization strategy relies on the synergistic interpretation of data from several orthogonal methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For derivatives of this compound, ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents.
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice due to its ability to dissolve the hydrochloride salt and the presence of an exchangeable proton (N-H) signal. The chemical shifts of the imidazole ring protons and the chloromethyl protons are highly diagnostic. For instance, the methylene protons of the CH₂Cl group typically appear as a singlet in a specific region of the ¹H NMR spectrum.
Trustworthiness: A self-validating NMR analysis involves not just 1D spectra but also 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY reveals proton-proton couplings, confirming adjacent protons, while HSQC correlates protons with their directly attached carbons, providing an unambiguous assignment of the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR of a this compound Derivative
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation and phase correction to the raw data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Assign the peaks based on their chemical shifts, coupling patterns, and integration values, comparing them to known data for similar imidazole structures.[3][4]
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the crucial determination of the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide an exact mass, allowing for the determination of the molecular formula.
Expertise & Experience: For these polar, pre-charged hydrochloride salts, Electrospray Ionization (ESI) is the ionization method of choice. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight of the free base. The isotopic pattern is also a key diagnostic feature. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Trustworthiness: A self-validating MS protocol involves calibrating the instrument immediately before analysis to ensure high mass accuracy. The experimentally determined exact mass should be compared to the theoretically calculated mass for the proposed molecular formula, with a mass error of less than 5 ppm being the standard for publication-quality data.
Experimental Protocol: ESI-HRMS of a this compound Derivative
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Set the ionization source to positive ion electrospray mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data over a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺ of the free base.
-
Examine the isotopic pattern to confirm the presence of chlorine.
-
Determine the exact mass of the monoisotopic peak and use software to calculate the elemental composition and compare it with the expected formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For 2-(chloromethyl)-1H-imidazole derivatives, FTIR can confirm the presence of key structural features.
Expertise & Experience: The N-H stretch of the imidazole ring is a particularly informative band, typically appearing as a broad peak in the region of 3100-3400 cm⁻¹.[5][6] The C=N and C=C stretching vibrations within the imidazole ring are also characteristic, appearing in the 1500-1650 cm⁻¹ region.[3][7] The C-Cl stretch of the chloromethyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Trustworthiness: While FTIR is excellent for confirming the presence of functional groups, it is not a standalone technique for definitive structural elucidation of isomers. A self-validating approach uses FTIR in conjunction with NMR and MS to ensure that the identified functional groups are consistent with the overall molecular structure.
Experimental Protocol: FTIR Spectroscopy of a this compound Derivative
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).[7] Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[8][9]
Expertise & Experience: Growing high-quality single crystals can be a significant challenge and often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[8] The resulting crystal structure can reveal not only the covalent bonding but also intermolecular interactions such as hydrogen bonding, which can be crucial for understanding the solid-state properties of the compound.
Trustworthiness: The data obtained from X-ray crystallography is considered the "gold standard" for structural confirmation.[9] The refinement of the crystal structure should result in low R-factors, indicating a good fit between the experimental diffraction data and the proposed structural model.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or other suitable methods.[8]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model by least-squares methods against the experimental data.[9]
-
-
Data Analysis:
-
Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
-
Generate graphical representations of the molecule (e.g., ORTEP diagrams).
-
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Sample Requirements |
| NMR Spectroscopy | Atomic connectivity, molecular skeleton, stereochemistry | Provides detailed structural information in solution | Can be complex to interpret for complex molecules, requires soluble samples | 5-10 mg, soluble in deuterated solvent |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, provides exact mass with HRMS | Does not provide information on atomic connectivity, isomers can have the same mass | Microgram to nanogram quantities |
| FTIR Spectroscopy | Presence of functional groups | Rapid, non-destructive, easy to use | Provides limited structural information, not suitable for distinguishing isomers | Small amount of solid or liquid |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles | Unambiguous structural determination | Requires high-quality single crystals, which can be difficult to grow | Single crystal of sufficient size and quality |
Visualizing the Workflow: A Unified Approach to Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a this compound derivative, integrating the discussed analytical techniques.
Caption: A logical workflow for the structural confirmation of 2-(chloromethyl)-1H-imidazole derivatives.
Conclusion
The structural confirmation of this compound derivatives is a multi-faceted process that necessitates a thoughtful and integrated analytical strategy. While techniques like FTIR and MS provide rapid and essential preliminary data, they are insufficient on their own for unambiguous characterization. A comprehensive NMR analysis is crucial for delineating the precise atomic connectivity. For the ultimate, irrefutable proof of structure, single-crystal X-ray crystallography remains the unparalleled gold standard. By employing these techniques in a synergistic manner, researchers can ensure the structural integrity of their compounds, thereby upholding the principles of scientific rigor and paving the way for successful downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
A Comparative Guide to the Reactivity of 2-(Chloromethyl)-1H-imidazole Hydrochloride
In the landscape of pharmaceutical and materials science, the imidazole scaffold is a cornerstone, prized for its versatile chemical properties and biological significance.[1] Among its many derivatives, 2-(chloromethyl)-1H-imidazole hydrochloride stands out as a highly valuable and reactive intermediate. Its utility stems from the electrophilic nature of the chloromethyl group, which serves as a reactive handle for a multitude of chemical transformations.[2] This guide provides an in-depth comparative analysis of the reactivity of this compound, contrasting it with relevant alternatives and providing the experimental basis for its application in synthesis.
Introduction to this compound: A Profile
This compound is a white to light yellow crystalline powder, soluble in water and alcohol.[3] Its structure features a chloromethyl group at the C2 position of the imidazole ring, a key feature that dictates its chemical behavior.[2] This substitution makes the adjacent methylene carbon highly susceptible to nucleophilic attack, positioning the molecule as a potent electrophilic building block.[2]
The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of reaction conditions.[4] However, it is a corrosive substance and requires careful handling with appropriate personal protective equipment.[3][5]
The Heart of Reactivity: Nucleophilic Substitution
The primary mode of reaction for this compound is nucleophilic substitution, typically proceeding via an SN2 mechanism.[2][6] In this reaction, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion, which is a good leaving group.[2][6]
This reactivity allows for the introduction of a wide array of functional groups, making it a versatile precursor for creating libraries of imidazole derivatives.[2] Common nucleophiles include amines, thiols, alkoxides, and dithiocarbamates, leading to the formation of 2-(aminomethyl)-, 2-(mercaptomethyl)-, and 2-(alkoxymethyl)-imidazoles, respectively.[2][4][7]
Diagram: General Nucleophilic Substitution Workflow
The following diagram illustrates the general workflow for a nucleophilic substitution reaction using this compound.
References
- 1. 5-(bromomethyl)-2-methyl-1H-imidazole | Benchchem [benchchem.com]
- 2. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | 50342-08-0 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide | 2402831-30-3 | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: The Strategic Advantages of 2-(Chloromethyl)-1H-imidazole Hydrochloride in Synthesis
Introduction: Beyond a Simple Building Block
In the landscape of heterocyclic chemistry, imidazole scaffolds are foundational, serving as the core for numerous pharmaceuticals, agrochemicals, and materials.[1][2] Among the vast array of functionalized imidazoles, 2-(chloromethyl)-1H-imidazole hydrochloride emerges as a particularly strategic and versatile reagent.[3][4] This guide moves beyond a simple cataloging of properties to provide an in-depth, comparative analysis of why this specific compound often represents a superior choice over its common alternatives for introducing the imidazol-2-ylmethyl moiety.
As a hydrochloride salt, the compound offers enhanced stability and improved handling characteristics compared to its freebase form, which can be less stable.[3][5] Its true value, however, lies in the finely tuned reactivity of the chloromethyl group, which provides a reliable and efficient handle for a wide range of nucleophilic substitution reactions.[6] We will explore the nuanced advantages of this reagent, supported by comparative data and detailed experimental workflows, to demonstrate its strategic utility in complex synthetic campaigns.
Core Advantages of this compound
The preference for this compound in many synthetic protocols is not arbitrary. It stems from a combination of balanced reactivity, operational simplicity, and favorable economics.
-
Optimal Reactivity Profile: The chlorine atom is a sufficiently good leaving group to participate in a broad range of substitution reactions with various nucleophiles (amines, thiols, alcohols) under manageable conditions.[6] It is generally less reactive than its bromo- or iodo- counterparts, a feature that is often an advantage. This tempered reactivity minimizes side reactions and allows for greater chemoselectivity when other sensitive functional groups are present in the substrate.
-
Enhanced Stability and Handling: Supplied as a crystalline hydrochloride salt, the compound is significantly more stable and less prone to degradation during storage compared to the freebase or the more reactive bromo- and iodo- analogues.[3][7] The salt form also renders it non-volatile and often easier to weigh and handle accurately in a laboratory setting.
-
Synthetic Efficiency: As a direct alkylating agent, it offers a more streamlined synthetic route compared to multi-step alternatives that involve activating a precursor like 2-(hydroxymethyl)-1H-imidazole. This reduction in the number of synthetic steps leads to higher overall yields, reduced waste, and significant time savings.
-
Cost-Effectiveness: On an industrial scale, chloro-derivatives are frequently more economical to produce than their bromo- or iodo- counterparts, making this compound a more cost-effective choice for large-scale synthesis and process development.
Comparative Analysis: Performance Against Key Alternatives
The decision to use this compound becomes clearer when directly compared with similar compounds. The following section provides a head-to-head analysis against common alternatives.
Caption: Comparison of the target compound with its primary alternatives.
vs. 2-(Bromomethyl)-1H-imidazole
The bromo-analogue represents the most direct competitor. While bromide is a better leaving group than chloride, this higher reactivity is a double-edged sword.
| Feature | 2-(chloromethyl)-1H-imidazole HCl | 2-(bromomethyl)-1H-imidazole[8] | Scientific Rationale & Field Insight |
| Reactivity | Moderate | High[9] | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. While advantageous for sluggish reactions, the high reactivity of the bromo-compound can lead to over-alkylation, self-polymerization, or undesired side reactions, especially at elevated temperatures. |
| Stability | High (as HCl salt) | Moderate to Low | Bromo-compounds are often more light-sensitive and thermally labile. The stability of the chloro-hydrochloride salt simplifies storage and handling, a critical factor in GMP environments and for maintaining reagent integrity over time. |
| Chemoselectivity | Higher | Lower | In complex molecules with multiple nucleophilic sites, the milder reactivity of the chloro-compound allows for more precise targeting of the desired functional group, often avoiding the need for protecting groups. |
| Cost | Generally Lower | Generally Higher | The manufacturing processes for chlorinated compounds are typically more established and use less expensive raw materials, translating to lower bulk purchasing costs. |
vs. Activated Alcohols (Tosylates/Mesylates)
Another common strategy is to start with 2-(hydroxymethyl)-1H-imidazole and activate the alcohol as a tosylate or mesylate, which are excellent leaving groups.[10][11]
| Feature | 2-(chloromethyl)-1H-imidazole HCl | 2-(hydroxymethyl)-1H-imidazole -> Tosylate | Scientific Rationale & Field Insight |
| Synthetic Steps | 1 (Direct Alkylation) | 2 (Activation, then Alkylation) | The direct use of the chloro-compound eliminates an entire synthetic step. This significantly improves process mass intensity (PMI), reduces solvent and reagent consumption, and shortens production cycle times. |
| Atom Economy | Higher | Lower | The activation step (e.g., using TsCl) introduces a large tosyl group that is ultimately discarded as waste. Direct alkylation with the chloro-compound is more atom-economical. |
| Reaction Conditions | Often requires a base to neutralize HCl | Activation requires a base (e.g., pyridine). Alkylation often requires a separate base. | While the chloro-hydrochloride requires a base for reaction, the overall process is simpler. Tosylation often involves reagents like pyridine, which can be difficult to remove during workup.[11] |
vs. N-Protected Analogues
For certain applications, preventing reaction at the imidazole nitrogen is crucial. This is typically achieved by using an N-protected starting material, such as 1-tosyl- or 1-trityl-2-(chloromethyl)imidazole.[12][13][14]
| Feature | 2-(chloromethyl)-1H-imidazole HCl | N-Protected 2-(chloromethyl)imidazole | Scientific Rationale & Field Insight |
| Regioselectivity | Potential for N-alkylation | High (N1 position is blocked) | The primary reason to use a protected version is to ensure exclusive C-alkylation. However, for many nucleophiles, reaction at the chloromethyl group is kinetically favored. The choice depends on the specific substrate and reaction conditions. |
| Synthetic Steps | 1 (Direct Use) | 3 (Protection, Alkylation, Deprotection) | The use of protecting groups adds two steps to the overall synthesis, increasing cost and complexity while lowering the overall yield.[12] |
| Process Simplicity | High | Low | Protecting group strategies require careful selection of orthogonal groups and optimization of both their introduction and removal, adding significant development time. The unprotected hydrochloride is a "plug-and-play" reagent for many scenarios. |
Experimental Workflow: A Validating Protocol
To illustrate the practical advantages, we present a comparative protocol for the S-alkylation of a model thiol, 4-methoxythiophenol. This reaction is a common step in the synthesis of biologically active molecules.
Caption: Workflow comparison for direct vs. two-step S-alkylation.
Protocol: S-Alkylation of 4-methoxythiophenol
Objective: To synthesize 2-(((4-methoxyphenyl)thio)methyl)-1H-imidazole with high efficiency.
Method A: Direct Alkylation with this compound
-
Reagent Preparation: To a 100 mL round-bottom flask, add 4-methoxythiophenol (1.40 g, 10 mmol), potassium carbonate (4.14 g, 30 mmol, 3 eq.), and acetonitrile (40 mL).
-
Causality: Potassium carbonate acts as a base to both deprotonate the thiophenol to the reactive thiolate and to neutralize the HCl from the imidazole salt. Acetonitrile is a suitable polar aprotic solvent.
-
-
Reagent Addition: Add this compound (1.53 g, 10 mmol, 1 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor reaction completion by TLC or LC-MS.
-
Causality: Moderate heating is sufficient to drive the reaction to completion in a reasonable timeframe without causing degradation.
-
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, gradient elution) to yield the final product.
-
Self-Validation: The expected product will have a distinct NMR spectrum and a mass verifiable by MS, confirming successful S-alkylation over N-alkylation. The yield is typically high (>85%).
-
Comparison with an Alternative (Conceptual):
A similar procedure using 2-(bromomethyl)-1H-imidazole would likely proceed faster or at a lower temperature. However, the risk of forming the undesired bis-alkylated sulfide byproduct would be higher, necessitating more careful control of stoichiometry and temperature.
A procedure starting from 2-(hydroxymethyl)-1H-imidazole would first require its conversion to 2-((tosyloxy)methyl)-1H-imidazole using p-toluenesulfonyl chloride and a base like triethylamine. This tosylate would then be isolated before being used in the S-alkylation step. This two-step process introduces additional materials, time, and potential for yield loss at each stage.
Conclusion
For the practicing chemist, reagent selection is a critical decision that impacts everything from reaction success to project timelines and costs. This compound offers a compelling combination of stability, cost-effectiveness, and a well-balanced reactivity profile that makes it a superior choice in many synthetic contexts. Its ability to act as a direct, efficient alkylating agent streamlines synthetic routes, enhancing overall process efficiency. While more reactive analogues or multi-step strategies involving protecting groups have their place for specific, challenging transformations, the operational simplicity and reliability of this compound establish it as a go-to reagent for the synthesis of 2-substituted imidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(chloromethyl)-1H-imidazole | C4H5ClN2 | CID 425763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride | 13338-49-3 | Benchchem [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. 2-(Bromomethyl)-1H-imidazole | C4H5BrN2 | CID 21893373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(Bromomethyl)-1H-imidazole | 89149-89-3 | Benchchem [benchchem.com]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. 86181-71-7|2-Methyl-1-tosyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 14. 1-(p-Toluenesulfonyl)imidazole | C10H10N2O2S | CID 75219 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 2-(Chloromethyl)-1H-imidazole Hydrochloride
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. When developing assays for molecules synthesized using reactive building blocks like 2-(chloromethyl)-1H-imidazole hydrochloride, a rigorous assessment of cross-reactivity is not just a quality control step—it is a cornerstone of reliable data. This guide provides an in-depth, technically-grounded comparison of methodologies to analyze and validate the specificity of detection against structurally similar compounds.
The Imperative of Specificity: Why Cross-Reactivity Matters
This compound is a versatile precursor in organic synthesis, frequently used to introduce an imidazole methyl moiety into larger target molecules, such as active pharmaceutical ingredients (APIs). The challenge arises when an analytical method, particularly a high-throughput immunoassay, must distinguish the final product from this reactive starting material or other related impurities.
Cross-reactivity occurs when an assay's detection antibody binds to compounds other than the intended analyte, leading to false positives or inaccurate quantification.[1][2] For drug development, this could mean overestimating the concentration of a drug, misinterpreting pharmacokinetic data, or failing to detect critical impurities. Therefore, a multi-faceted analytical approach is essential to establish true specificity.
Selecting Potential Cross-Reactants: A Structure-Activity Approach
A robust cross-reactivity panel should include compounds with a high degree of structural similarity to the analyte of interest. For a hypothetical target molecule where 2-(chloromethyl)-1H-imidazole is a precursor, the following compounds represent a logical and challenging panel for testing.
| Compound | Structure | Rationale for Inclusion |
| 2-(Chloromethyl)-1H-imidazole HCl (Precursor) | The primary potential cross-reactant; a key synthetic starting material.[3] | |
| Imidazole (Core Structure) | The fundamental heterocyclic core; tests the antibody's specificity for the side chain. | |
| 2-Methylimidazole | Structurally very similar, differing by the replacement of chlorine with hydrogen. | |
| Histamine (Biogenic Amine) | A biologically relevant molecule containing the imidazole ring; important for assessing physiological interference. | |
| 1-Methyl-2-(chloromethyl)-1H-imidazole HCl | A common derivative, testing the impact of N-methylation on antibody recognition.[4][5][6] |
Comparative Analytical Methodologies
No single method is sufficient to declare an assay specific. The industry-standard approach involves using a high-throughput screening method, like an immunoassay, and confirming its results with a highly specific, orthogonal method like mass spectrometry.
Primary Screening: The Competitive ELISA
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for assessing cross-reactivity in immunoassays.[2] Its principle lies in the competition between the target analyte and a potential cross-reactant for a limited number of specific antibody binding sites.
Causality of Experimental Choices: We use a competitive format because it is ideal for small molecules. The degree to which a test compound can displace a labeled version of the target analyte from the antibody is directly proportional to its binding affinity, allowing for quantitative measurement of cross-reactivity.
Experimental Protocol: Competitive ELISA
-
Plate Coating: A microtiter plate is coated with a conjugate of the target analyte and a carrier protein (e.g., BSA). This immobilizes the analyte.
-
Blocking: Non-specific binding sites on the plate are blocked using a solution like 5% non-fat milk or Bovine Serum Albumin (BSA).
-
Competitive Incubation: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the target analyte (for the standard curve) or the potential cross-reactants.
-
Transfer to Plate: The antibody-sample mixture is added to the coated plate. If the cross-reactant has bound to the antibody, it will be unable to bind to the analyte on the plate.
-
Washing: Unbound reagents are washed away.
-
Secondary Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme converts the substrate, producing a color signal.
-
Data Analysis: The signal is read on a plate reader. The signal is inversely proportional to the concentration of the analyte/cross-reactant in the sample. Cross-reactivity is calculated using the IC50 values (the concentration required to inhibit 50% of the maximum signal).[7]
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [7]
Illustrative Data: Competitive ELISA
| Compound | IC50 (nM) | Cross-Reactivity (%) | Interpretation |
| Target Analyte | 10 | 100% | Reference compound. |
| 2-(Chloromethyl)-1H-imidazole HCl | 5,000 | 0.2% | Low but measurable cross-reactivity, indicating some antibody recognition. |
| Imidazole | >100,000 | <0.01% | Negligible cross-reactivity; antibody is specific for the substituted ring. |
| 2-Methylimidazole | 80,000 | 0.0125% | Very low cross-reactivity. |
| Histamine | >100,000 | <0.01% | Negligible cross-reactivity; side chain is critical for binding. |
| 1-Methyl-2-(chloromethyl)-1H-imidazole HCl | 6,500 | 0.15% | Low cross-reactivity, slightly lower than the non-methylated precursor. |
Workflow Visualization: Competitive ELISA
Orthogonal Confirmation: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for specific chemical analysis.[8][9] It provides unequivocal identification and quantification based on two independent physical properties: chromatographic retention time and mass-to-charge ratio (m/z) of the molecule and its fragments.[10][11]
Causality of Experimental Choices: This method is chosen as an "orthogonal" technique because its detection principle is completely different from the shape-based recognition of an antibody. It separates molecules in time (chromatography) before identifying them by their intrinsic mass properties (mass spectrometry), providing the highest level of analytical confidence. The use of tandem MS (MS/MS) further enhances specificity by monitoring a specific fragmentation of the parent ion into a daughter ion, a transition that is unique to the analyte.[10]
Experimental Protocol: HPLC-MS/MS
-
Sample Preparation: Samples (e.g., from a stability study or biological matrix) are prepared, often involving protein precipitation or solid-phase extraction (SPE) to remove interferences.[12] An internal standard is added for accurate quantification.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is typically used for small molecules like imidazole derivatives.[8] A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the compounds based on their polarity.[13]
-
Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates charged molecular ions.[9]
-
Mass Analysis (MS1): The first quadrupole of the mass spectrometer isolates the parent ion of the target compound based on its specific m/z ratio.
-
Fragmentation (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas (e.g., argon).
-
Mass Analysis (MS2): The second quadrupole isolates a specific, characteristic fragment ion (daughter ion).
-
Detection: The detector counts the number of daughter ions, generating a signal that is proportional to the concentration of the analyte. This specific parent → daughter transition is called Multiple Reaction Monitoring (MRM).[10]
Illustrative Data: HPLC-MS/MS Specificity
| Compound | Retention Time (min) | Parent Ion (m/z) | Fragment Ion (m/z) | Conclusion |
| Target Analyte | 4.25 | 350.2 | 185.1 | Baseline resolved and uniquely identified. |
| 2-(Chloromethyl)-1H-imidazole HCl | 2.10 | 117.0 | 81.1 | Clearly separated and identified. |
| Imidazole | 1.55 | 69.1 | 42.1 | Clearly separated and identified. |
| 2-Methylimidazole | 1.82 | 83.1 | 56.1 | Clearly separated and identified. |
| Histamine | 1.30 | 112.1 | 95.1 | Clearly separated and identified. |
| 1-Methyl-2-(chloromethyl)-1H-imidazole HCl | 2.35 | 131.0 | 95.1 | Clearly separated and identified. |
Note: m/z values are illustrative for the protonated species [M+H]+.
Workflow Visualization: HPLC-MS/MS
Synthesizing the Results: A Unified Conclusion
The comparative analysis demonstrates a critical principle in analytical science: reliance on a single methodology is insufficient.
-
The Competitive ELISA serves as an excellent high-throughput screening tool. The illustrative data shows that while the hypothetical antibody is highly specific for the target analyte, it exhibits very low but detectable cross-reactivity (<0.2%) with the 2-(chloromethyl)-1H-imidazole precursor. This level may be acceptable for some applications but requires further investigation for others, such as clinical diagnostics.
-
The HPLC-MS/MS method provides absolute confirmation of specificity. By separating all compounds chromatographically and identifying them via unique mass transitions, it proves that the analytical system can unequivocally distinguish the target analyte from all potential cross-reactants.[14]
Final Recommendation: For any project involving molecules derived from this compound, it is essential to first screen for potential cross-reactivity using a method like ELISA. Any significant findings must then be confirmed using a highly specific, orthogonal method such as HPLC-MS/MS. This dual-validation strategy ensures data integrity, meets stringent regulatory expectations, and provides ultimate confidence in the final results.
References
- 1. siemens-healthineers.com [siemens-healthineers.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. This compound | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLE HYDROCHLORIDE | CAS: 78667-04-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 2-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLE HYDROCHLORIDE | 78667-04-6 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. drugtargetreview.com [drugtargetreview.com]
A Senior Application Scientist's Guide to Verifying the Identity of 2-(chloromethyl)-1H-imidazole Hydrochloride from Multiple Suppliers
For researchers, medicinal chemists, and professionals in drug development, the consistent identity and purity of starting materials are non-negotiable. 2-(chloromethyl)-1H-imidazole Hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its reactive chloromethyl group and imidazole core make it a versatile synthon, but also susceptible to impurities and degradation if not synthesized and stored correctly. Sourcing this crucial intermediate from different suppliers necessitates a robust, multi-technique analytical strategy to ensure batch-to-batch consistency and mitigate risks to downstream applications.
This guide provides an in-depth, experience-driven framework for confirming the identity and purity of this compound. We will move beyond simply listing techniques and delve into the causality behind experimental choices, empowering you to build a self-validating quality control workflow.
The Analytical Gauntlet: A Multi-Pronged Approach to Confirmation
A single analytical technique is rarely sufficient to provide a complete picture of a chemical's identity and purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the structural and purity puzzle. Our strategy integrates structural elucidation techniques with a highly sensitive chromatographic method for purity assessment.
Caption: High-level workflow for the comprehensive analysis of this compound.
Part 1: Unambiguous Structural Confirmation
The first and most critical step is to confirm that the material received is, in fact, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides the most definitive information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality of Experimental Choice: ¹H NMR will confirm the presence and connectivity of the protons on the imidazole ring and the chloromethyl group. ¹³C NMR will verify the carbon skeleton of the molecule. The combination of these two techniques provides a highly detailed and unique fingerprint of the molecule's structure.
Expected ¹H NMR Spectral Data (in D₂O):
-
~δ 7.4 ppm (singlet, 2H): This signal corresponds to the two equivalent protons on the imidazole ring (H-4 and H-5). The downfield chemical shift is characteristic of aromatic protons in an electron-deficient ring.
-
~δ 4.8 ppm (singlet, 2H): This signal represents the two protons of the chloromethyl (-CH₂Cl) group. The presence of the adjacent electron-withdrawing chlorine atom and the imidazole ring shifts this signal downfield.
Expected ¹³C NMR Spectral Data (in D₂O):
-
~δ 145 ppm: The carbon atom at the 2-position of the imidazole ring (C-2), which is attached to the chloromethyl group.
-
~δ 122 ppm: The two equivalent carbon atoms at the 4 and 5-positions of the imidazole ring (C-4 and C-5).
-
~δ 40 ppm: The carbon atom of the chloromethyl (-CH₂Cl) group.
Comparative Data Table for ¹H NMR:
| Supplier | Chemical Shift of Imidazole Protons (δ, ppm) | Chemical Shift of -CH₂Cl Protons (δ, ppm) | Integration Ratio (Imidazole : -CH₂Cl) |
| Reference Standard | 7.40 | 4.80 | 2:2 |
| Supplier A | 7.41 | 4.81 | 2:2 |
| Supplier B | 7.39 | 4.79 | 2:2 |
| Supplier C | 7.40 | 4.80 | 2:2 |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula.
Causality of Experimental Choice: While NMR confirms the molecular structure, HRMS validates the elemental composition. This is a crucial cross-validation step. For 2-(chloromethyl)-1H-imidazole (the free base), the expected monoisotopic mass is 116.01412 Da. As the compound is a hydrochloride salt, we would expect to see the protonated molecule [M+H]⁺ of the free base in the positive ion mode.
Expected HRMS Data (Positive Ion Mode - ESI):
-
Calculated m/z for [C₄H₅ClN₂ + H]⁺: 117.02145
-
Acceptable Mass Accuracy: < 5 ppm deviation from the calculated mass.
Comparative Data Table for HRMS:
| Supplier | Observed m/z for [M+H]⁺ | Mass Accuracy (ppm) |
| Reference Standard | 117.02140 | -0.43 |
| Supplier A | 117.02148 | +0.26 |
| Supplier B | 117.02138 | -0.60 |
| Supplier C | 117.02146 | +0.09 |
Experimental Protocol: HRMS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, ensuring high resolution and mass accuracy.
-
Data Analysis: Determine the m/z of the most abundant ion corresponding to the protonated molecule. Calculate the mass accuracy in parts per million (ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality of Experimental Choice: FTIR serves as a quick identity check. The presence of characteristic absorption bands for the N-H, C=N, and C-Cl bonds provides further evidence for the correct structure.
Expected Characteristic FTIR Absorption Bands (cm⁻¹):
-
~3100-3000 cm⁻¹: C-H stretching of the imidazole ring.
-
~2800-2400 cm⁻¹ (broad): N-H stretching of the protonated imidazole ring (imidazole hydrochloride).
-
~1600-1550 cm⁻¹: C=N and C=C stretching vibrations of the imidazole ring.
-
~750-700 cm⁻¹: C-Cl stretching of the chloromethyl group.
Comparative Data Table for FTIR:
| Supplier | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| Reference Standard | ~2600 (broad) | 1580 | 735 |
| Supplier A | ~2610 (broad) | 1581 | 734 |
| Supplier B | ~2595 (broad) | 1579 | 736 |
| Supplier C | ~2605 (broad) | 1580 | 735 |
Part 2: Assessing Purity and Composition
Once the structure is confirmed, the focus shifts to quantifying the purity of the material and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. A well-developed HPLC method is essential for determining the purity of this compound.
Causality of Experimental Choice: HPLC with UV detection is highly sensitive and can separate the main component from closely related impurities that may not be distinguishable by NMR or FTIR. This allows for the precise quantification of the purity of the sample.
Caption: A typical workflow for HPLC purity analysis.
Potential Impurities:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions during synthesis.
-
Degradation products: For example, hydrolysis of the chloromethyl group to a hydroxymethyl group.
Comparative Data Table for HPLC Purity:
| Supplier | Retention Time of Main Peak (min) | Purity by Area % | Number of Impurity Peaks |
| Reference Standard | 4.5 | 99.8% | 1 |
| Supplier A | 4.5 | 99.5% | 2 |
| Supplier B | 4.6 | 98.2% | 4 |
| Supplier C | 4.5 | 99.7% | 1 |
Experimental Protocol: HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is a 90:10 mixture of aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, where the imidazole ring has strong absorbance.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. Integrate the area of all peaks and calculate the purity by the area percent method.
Elemental Analysis: A Final Compositional Check
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound.
Causality of Experimental Choice: This technique provides a fundamental check on the elemental composition of the bulk material, which can help to identify the presence of inorganic impurities or residual solvents that would not be detected by other methods.
Theoretical vs. Experimental Elemental Composition for C₄H₆Cl₂N₂:
-
Carbon (C): 31.40%
-
Hydrogen (H): 3.95%
-
Nitrogen (N): 18.31%
Comparative Data Table for Elemental Analysis:
| Supplier | % Carbon (±0.4%) | % Hydrogen (±0.4%) | % Nitrogen (±0.4%) |
| Theoretical | 31.40 | 3.95 | 18.31 |
| Supplier A | 31.35 | 3.98 | 18.25 |
| Supplier B | 31.05 | 4.10 | 18.01 |
| Supplier C | 31.42 | 3.93 | 18.35 |
Synthesizing the Data: The Decision Framework
The ultimate goal of this comprehensive analysis is to make an informed decision about the quality of the material from each supplier.
literature review comparing synthetic routes to 2-(chloromethyl)-1H-imidazole Hydrochloride
Introduction
2-(Chloromethyl)-1H-imidazole hydrochloride is a versatile heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Its reactive chloromethyl group serves as a crucial handle for the introduction of the imidazole moiety into a wide array of molecular scaffolds, making it a valuable building block in the synthesis of pharmacologically active agents. This guide provides a comprehensive comparison of the primary synthetic routes to this important intermediate, offering an in-depth analysis of their respective methodologies, yields, and underlying chemical principles. The objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research goals.
Route 1: Chlorination of 2-(Hydroxymethyl)-1H-imidazole
This two-step approach is a classical and widely employed method for the synthesis of this compound. It commences with the preparation of the corresponding alcohol precursor, 2-(hydroxymethyl)-1H-imidazole, which is subsequently chlorinated.
Reaction Mechanism and Rationale
The initial step involves the formation of the 2-(hydroxymethyl)-1H-imidazole intermediate. This can be achieved through various methods, including the reaction of 1,2-diaminoethane with glycolic acid or its derivatives. The subsequent and critical step is the conversion of the hydroxyl group to a chlorine atom. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient work-up it affords.
The reaction with thionyl chloride proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an SN2 fashion. This results in the formation of the desired 2-(chloromethyl)-1H-imidazole, with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. The in-situ generated hydrogen chloride protonates the imidazole ring, yielding the final hydrochloride salt. The choice of thionyl chloride is advantageous as the gaseous byproducts can be easily removed, driving the reaction to completion.
Experimental Protocol
A representative procedure for the synthesis of a closely related derivative, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, is as follows[1]:
-
To ice-cooled thionyl dichloride (24.6 mL, 0.25 mol), add 1-methyl-2-hydroxymethyl imidazole (15.0 g, 134 mmol) portion-wise with shaking over 15 minutes, ensuring moisture is excluded.
-
Heat the reaction mixture under reflux for 15 minutes.
-
Cool the resulting solution and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol (25 mL).
-
Dry the purified crystals under high vacuum to yield 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
This method has been reported to produce the target compound in an 88% yield[1].
Route 2: Direct Chloromethylation of the Imidazole Ring
An alternative and more direct approach involves the chloromethylation of the imidazole ring in a one-pot reaction. This method circumvents the need for the prior synthesis and isolation of the hydroxymethyl intermediate.
Reaction Mechanism and Rationale
This synthetic strategy relies on the reaction of an imidazole derivative with formaldehyde and an excess of hydrogen chloride. The reaction is a type of electrophilic aromatic substitution, where the chloromethyl group is introduced directly onto the imidazole ring. While imidazoles are generally susceptible to electrophilic attack, the strongly acidic medium required for this reaction deactivates the ring through protonation. However, by carefully controlling the reaction conditions, including temperature and the concentration of reagents, successful chloromethylation can be achieved.
The high selectivity for substitution at a specific position, when other positions are available, can be an unexpected but advantageous outcome of this process[2]. The use of a solvent containing hydrogen chloride is often beneficial for achieving a better yield[2].
Experimental Protocol
The following protocol is adapted from a patented procedure for the synthesis of 4-methyl-5-chloromethyl-imidazole hydrochloride and illustrates the general principles of direct chloromethylation[2]:
-
A mixture of 124 parts of aqueous concentrated hydrochloric acid (approximately 36% by weight), 25 parts of 92.6% pure 4-methylimidazole, and 10.8 parts of paraformaldehyde is heated for 16 hours at 90°C in a closed vessel.
-
After cooling, the reaction mixture is worked up by adding 700 parts of a solution of HCl gas in ethanol.
-
The mixture is heated to boiling and then cooled to approximately +5°C.
-
The precipitate that forms is filtered off, washed with a solution of HCl gas in ether, and dried under reduced pressure.
This particular synthesis yielded 4-methyl-5-chloromethyl-imidazole hydrochloride with a total yield of 68.2%[2].
Route 3: Condensation of a Diamine with a Chloro-Functionalized Acid
A third synthetic strategy, primarily utilized for the synthesis of benzimidazole derivatives, involves the condensation of a 1,2-diamine with a carboxylic acid bearing a chlorine atom. This approach builds the imidazole ring and incorporates the chloromethyl group in a single convergent step.
Reaction Mechanism and Rationale
This method, often referred to as the Phillips-Ladenburg synthesis, involves the reaction of an o-phenylenediamine with chloroacetic acid in the presence of a strong acid, such as 4N HCl. The reaction proceeds through the initial formation of an amide, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. The acidic conditions facilitate both the initial condensation and the subsequent cyclization.
While this method is highly effective for benzimidazoles, its application to the synthesis of non-annulated 2-(chloromethyl)-1H-imidazoles would require a suitable 1,2-diaminoalkane as a starting material.
Experimental Protocol
A general procedure for the synthesis of 2-chloromethyl-1H-benzimidazole derivatives is as follows[3][4][5]:
-
A mixture of a 4-substituted-o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol) in 4N HCl (10 mL) is refluxed for 4 hours.
-
The reaction mixture is then allowed to cool to room temperature.
-
The mixture is neutralized with an ammonium hydroxide solution.
-
The resulting precipitate is filtered, dried, and recrystallized from methanol to yield the desired 2-chloromethyl-1H-benzimidazole derivative.
This method is reported to produce yields in the range of 80-85% for 2-chloromethyl benzimidazoles[5].
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Chlorination of Hydroxymethyl Intermediate | Route 2: Direct Chloromethylation | Route 3: Condensation with Chloroacetic Acid |
| Starting Materials | 2-(Hydroxymethyl)-1H-imidazole, Thionyl Chloride | Imidazole, Formaldehyde, Hydrochloric Acid | 1,2-Diamine, Chloroacetic Acid, Hydrochloric Acid |
| Number of Steps | Two (synthesis of alcohol + chlorination) | One | One |
| Reported Yield | ~88% (for a methylated derivative)[1] | ~68.2% (for a methylated derivative)[2] | 80-85% (for benzimidazole derivatives)[5] |
| Key Reagents | Thionyl Chloride | Formaldehyde, Concentrated HCl | Chloroacetic Acid, Concentrated HCl |
| Advantages | High yield, clean reaction with gaseous byproducts | One-pot synthesis, potentially more atom-economical | Convergent synthesis, good yields for specific scaffolds |
| Disadvantages | Requires a two-step sequence | Lower reported yield in some cases, strongly acidic conditions | Primarily demonstrated for benzimidazoles |
Visualizing the Synthetic Pathways
Caption: A flowchart comparing the three main synthetic routes to this compound and its derivatives.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct synthetic routes. The choice of the optimal pathway is contingent upon factors such as the availability of starting materials, desired scale of the reaction, and the specific substitution pattern of the target molecule.
-
Route 1 (Chlorination of the hydroxymethyl intermediate) offers a high-yielding and reliable method, particularly when the corresponding alcohol precursor is readily accessible.
-
Route 2 (Direct chloromethylation) provides a more streamlined one-pot approach, which can be advantageous in terms of operational simplicity, although reported yields may be slightly lower.
-
Route 3 (Condensation with chloroacetic acid) is a powerful method for the synthesis of benzimidazole analogs and may be adaptable for other imidazole scaffolds, provided the appropriate diamine starting material is available.
Each route presents a viable option for the synthesis of this important chemical intermediate. Researchers should carefully consider the advantages and disadvantages of each pathway in the context of their specific synthetic objectives.
References
- 1. Page loading... [guidechem.com]
- 2. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(chloromethyl)-1H-imidazole Hydrochloride
For Immediate Reference: Key Disposal Actions
| Disposal Scenario | Immediate Action Required |
| Small Spill (<1g) | Absorb with inert material, neutralize with sodium bicarbonate, collect in a sealed container for hazardous waste disposal. |
| Large Spill (>1g) | Evacuate the area, prevent dust generation, and contact Environmental Health and Safety (EHS) for specialized cleanup. |
| Unused/Expired Product | Treat as hazardous waste. Do not dispose of in regular trash or down the drain. Arrange for pickup by a licensed hazardous waste disposal facility. |
| Contaminated Materials | All contaminated PPE, labware, and cleanup materials must be collected and disposed of as hazardous waste. |
Introduction: Understanding the Compound and Its Risks
2-(chloromethyl)-1H-imidazole Hydrochloride is a reactive organic compound frequently utilized as an intermediate in pharmaceutical synthesis and chemical research.[1] Its chemical structure, featuring a chlorinated methyl group on an imidazole ring, imparts a high degree of reactivity, which is valuable in synthesis but also presents significant disposal challenges. As a hydrochloride salt, it is corrosive and can cause severe skin and eye burns upon contact.[1][2] Furthermore, as a halogenated organic compound, its improper disposal can lead to the formation of persistent and toxic environmental pollutants.
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Regulatory Framework
Before any disposal procedures are initiated, a thorough understanding of the associated hazards and the governing regulations is paramount.
Inherent Hazards
This compound is classified as a hazardous substance with the following primary risks:
-
Corrosivity: As a hydrochloride salt, it is acidic and can cause severe burns to the skin, eyes, and respiratory tract.[1][2]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Irritant: It is a severe irritant to the eyes, skin, and respiratory system.[2]
U.S. Environmental Protection Agency (EPA) Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure proper handling and disposal. This compound falls under the following classifications:
-
Corrosive Waste (D002): Due to its acidic nature as a hydrochloride salt, any waste containing this compound will likely exhibit the characteristic of corrosivity if the pH is less than or equal to 2.[3]
-
Toxic Waste (U-Listed Waste - Potential): While not explicitly listed by name on the EPA's U-list of toxic wastes, unused commercial chemical products containing 2-(chloromethyl)-1H-imidazole as the sole active ingredient would likely be classified as such.[3][4][5] The "U" list includes toxic and hazardous constituents.[3][5][6] It is the responsibility of the waste generator to make a final determination.
Personal Protective Equipment (PPE): The First Line of Defense
Strict adherence to PPE protocols is non-negotiable when handling this compound for disposal.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Body Protection: A chemically resistant lab coat or apron is required.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Step-by-Step Disposal Procedures
The appropriate disposal procedure depends on the form and quantity of the waste.
Disposal of Unused or Expired Product
-
Segregation: Keep the original container of this compound. Do not mix it with other waste streams.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).
-
Storage: Store the labeled container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Decontamination and Disposal of Empty Containers
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, followed by a small amount of a solvent in which the compound is soluble, like ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and treated as hazardous waste.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. However, consult your local regulations.
Spill Management and Cleanup
A critical aspect of safe disposal is the effective management of accidental spills.
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE before starting the cleanup.
-
Containment: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Neutralization: Cautiously apply a weak base like sodium bicarbonate to the spill area to neutralize the acidity of the hydrochloride.
-
Collection: Carefully sweep the neutralized mixture into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a detergent and water solution, collecting the cleaning materials for hazardous waste disposal.
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to prevent the spread of dust or vapors.
-
Contact EHS: Notify your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Treatment and Disposal Technologies: The Scientific Rationale
The primary recommended disposal method for chlorinated organic compounds like this compound is high-temperature incineration.[7]
High-Temperature Incineration
Mechanism: Incineration at high temperatures (typically above 850°C) in the presence of excess oxygen breaks down the organic molecule into simpler, less harmful components. The chlorine is converted primarily to hydrogen chloride (HCl), which can be scrubbed from the flue gas.
Causality: This method is preferred because it ensures the complete destruction of the toxic organic portion of the molecule. Alternative methods like landfilling are not suitable for halogenated organic compounds due to their potential to leach into the environment and persist.[7]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the chemical's hazards, adhering to regulatory requirements, and implementing the detailed procedures outlined in this guide, researchers and scientists can ensure a safe working environment and safeguard environmental integrity.
References
Mastering Safety: A Researcher's Guide to Handling 2-(chloromethyl)-1H-imidazole Hydrochloride
This guide provides essential, field-proven safety and handling protocols for 2-(chloromethyl)-1H-imidazole Hydrochloride. Designed for researchers and drug development professionals, this document moves beyond mere compliance, offering a framework for building a culture of safety and confidence in your laboratory. Here, we dissect the "why" behind each procedural step, ensuring every action is part of a self-validating system of protection.
Understanding the Risks: A Proactive Stance
This compound is a reactive chemical intermediate. A thorough understanding of its hazard profile is the foundation of safe handling. The primary risks are associated with its corrosive and irritant properties.
Hazard Profile Summary
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact can lead to burns.[1][2][3][4] |
| P280: Wear protective gloves/protective clothing.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially serious eye damage.[1][2][3] |
| P280: Wear eye protection/face protection.[1][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][5] |
| P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product.[1][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3][5] |
| P271: Use only outdoors or in a well-ventilated area.[1][3][5] |
The causality is clear: the compound's reactivity makes it hazardous upon direct contact with mucosal membranes and skin, and its fine, powdered form presents a significant inhalation risk.
Engineering Controls & Facility Requirements
Before any personal protective equipment is considered, your primary defense is a properly designed workspace. Reliance on PPE alone is an insufficient safety strategy.
-
Chemical Fume Hood : All work involving the handling of solid this compound or its solutions must be conducted inside a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route.
-
Ventilated Balance Enclosure : For weighing operations, a ventilated balance enclosure or a dedicated fume hood is essential to contain fine powders.
-
Emergency Equipment : An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the handling area.[6][7] Regular testing of this equipment (weekly is standard) is critical to ensure functionality.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE selection must be deliberate and based on a risk assessment of the procedures being performed.
PPE Selection Workflow
Caption: PPE selection is a risk-based process.
Detailed PPE Specifications:
-
Eye and Face Protection : Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1] A face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant risk of splashing.
-
Skin Protection :
-
Gloves : This compound's halogenated structure requires careful glove selection. While specific permeation data is not widely available, a conservative approach is necessary. Double-gloving with a robust nitrile glove (e.g., >8 mil thickness) is a common practice for incidental contact. For prolonged handling or immersion, consult manufacturer-specific chemical resistance charts. Butyl rubber may be an alternative, but it performs poorly with some halogenated solvents.[8] Crucially, inspect gloves for any signs of degradation, and change them immediately if contact with the chemical is suspected.
-
Lab Coat/Clothing : A standard, fully-buttoned laboratory coat is required. For procedures with a high risk of splashing, supplement this with a chemically impervious apron.[1][6]
-
-
Respiratory Protection : When engineering controls (like a fume hood) are not feasible or during a large spill, a full-face respirator with appropriate cartridges or at minimum, a NIOSH-approved N95 particulate respirator, should be used.[1][9]
Standard Operating Procedures (SOPs)
Adherence to detailed SOPs minimizes variability and risk.
SOP 1: Weighing Solid this compound
-
Preparation : Don all required PPE (goggles, lab coat, double nitrile gloves).
-
Work Area : Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure.
-
Containment : Place a weigh boat on the analytical balance. Use a spatula to carefully transfer the solid from the stock container to the weigh boat. Avoid creating dust clouds by moving slowly and deliberately.
-
Closure : Immediately and securely cap the stock container after dispensing.
-
Cleanup : Gently wipe the spatula with a dry wipe. Dispose of the wipe in the designated solid hazardous waste container. Decontaminate the balance and surrounding surfaces as described in Section 6.
SOP 2: Preparing a Solution
-
Preparation : Don all required PPE, including a face shield if preparing a large volume.
-
Work Area : Conduct all steps within a chemical fume hood.
-
Dissolution : Place a stir bar in the receiving flask containing the desired solvent. Slowly add the pre-weighed solid to the solvent while stirring to prevent clumping and splashing.
-
Rinsing : If any solid remains on the weigh boat, rinse it into the flask with a small amount of the solvent.
-
Storage : Cap the flask securely and label it clearly with the chemical name, concentration, date, and your initials.
Emergency Protocols: Plan for the Unexpected
Rapid and correct response to an exposure or spill is critical.
Emergency Response Decision Tree
Caption: A clear decision path for emergency situations.
-
Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]
Waste Disposal & Decontamination
Proper disposal is not just a regulatory requirement; it is a critical safety and environmental responsibility.
Operational Plan: Waste Segregation and Disposal
-
Identify Waste Streams : Establish three separate, clearly labeled hazardous waste containers in your work area before you begin work:
-
Solid Halogenated Organic Waste : For used gloves, weigh boats, contaminated wipes, and recovered solid spills.
-
Liquid Halogenated Organic Waste : For solutions containing the compound.
-
Aqueous Rinsate : For the first rinse of any glassware.
-
-
Segregation is Key : As a halogenated organic compound, this waste must not be mixed with non-halogenated solvent waste.[10] Mixing incompatible waste streams can lead to dangerous reactions and complex, expensive disposal procedures.
-
Container Management : Use compatible, sealed containers for waste accumulation.[5][6] Never fill a waste container more than 90% of its capacity. Keep containers closed except when adding waste.
-
Disposal Request : When containers are full, follow your institution's procedures for hazardous waste pickup. Ensure labels are complete and accurate.
Procedural Guidance: Decontamination
Decontamination renders equipment and surfaces safe for subsequent use or disposal.
-
Glassware and Equipment :
-
Initial Rinse : Perform a "pre-rinse" with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) to dissolve any residue. This rinsate is hazardous and must be collected in the "Liquid Halogenated Organic Waste" container.
-
Second Rinse : Perform a second rinse with the same solvent. This can also be collected as hazardous waste.
-
Washing : After the solvent rinses, wash the glassware with soap and water.
-
-
Surfaces (Fume Hood, Benchtops) :
-
Initial Wipe : Use a wipe dampened with a 70% ethanol or a suitable laboratory disinfectant to wipe down all potentially contaminated surfaces.[1]
-
Collection : Place the used wipe into the solid hazardous waste container.
-
Final Wipe : For corrosive disinfectants like bleach (not typically necessary for this compound unless bio-contamination is also present), a final wipe with water is needed to prevent surface damage.[4]
-
By integrating these protocols into your daily workflow, you not only ensure your personal safety but also contribute to a robust and resilient safety culture within your organization.
References
- 1. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Article - Biological Safety Manual - ... [policies.unc.edu]
- 4. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. calpaclab.com [calpaclab.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. acess.nl [acess.nl]
- 10. pfw.edu [pfw.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
